molecular formula C8H18N2 B1428997 (1,4-Dimethylpiperidin-2-yl)methanamine CAS No. 1343855-94-6

(1,4-Dimethylpiperidin-2-yl)methanamine

Cat. No.: B1428997
CAS No.: 1343855-94-6
M. Wt: 142.24 g/mol
InChI Key: SQAOMMIAXLVXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Dimethylpiperidin-2-yl)methanamine is a chemical compound of interest in pharmaceutical and biological research. Piperidine derivatives are prevalent in medicinal chemistry and are frequently explored as key scaffolds in the development of new therapeutic agents . For instance, structurally related piperidine-containing compounds have been investigated for their potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The mechanism of action for such compounds often involves pH trapping in the acidic digestive vacuole of the parasite, leading to the inhibition of heme detoxification, a process crucial for parasitic survival . Furthermore, the methanamine (aminomethyl) group attached to the piperidine ring serves as a versatile functional handle for further chemical modification, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies. As a building block, this compound can be used in the synthesis of more complex molecules targeting various biological pathways. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(1,4-dimethylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-3-4-10(2)8(5-7)6-9/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAOMMIAXLVXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Protocol: (1,4-Dimethylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (1,4-Dimethylpiperidin-2-yl)methanamine , a critical piperidine scaffold used in medicinal chemistry for drug discovery programs targeting GPCRs and ion channels. The protocol utilizes a robust, four-step linear sequence starting from commercially available 4-methylpicolinic acid .

The selected route prioritizes regiochemical fidelity and scalability. By establishing the piperidine core before manipulating the exocyclic amine, we avoid the common pitfall of poly-alkylation that occurs when attempting to methylate 2-(aminomethyl)piperidine directly. The stereochemical outcome typically favors the cis-2,4-disubstituted isomer due to the catalytic hydrogenation dynamics, though this guide treats the product as a diastereomeric mixture compatible with downstream chiral resolution if required.

Key Reaction Parameters
ParameterDescription
Starting Material 4-Methylpicolinic acid (CAS: 4021-08-3)
Total Steps 4 (Hydrogenation

N-Methylation

Amidation

Reduction)
Overall Yield ~35–45% (Unoptimized)
Critical Reagent Lithium Aluminum Hydride (LiAlH

)
Stereochemistry Predominantly cis-2,4-dimethyl (kinetic product of hydrogenation)

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the amide bond as a precursor to the primary amine. Direct alkylation of a primary amine is avoided to prevent over-methylation.

Retrosynthesis Target This compound (Target) Amide 1,4-Dimethylpiperidine- 2-carboxamide Amide->Target Amide Reduction (LiAlH4) Acid 1,4-Dimethylpiperidine- 2-carboxylic acid Acid->Amide Amidation Pipecolic 4-Methylpipecolic acid Pipecolic->Acid Eschweiler-Clarke (N-Methylation) Start 4-Methylpicolinic acid (Starting Material) Start->Pipecolic Heterogeneous Hydrogenation

Caption: Retrosynthetic logic flow from target amine back to the pyridine precursor.

Detailed Experimental Protocols

Step 1: Scaffold Generation (Hydrogenation)

Objective: Reduction of the pyridine ring to the piperidine core. Reaction: Heterogeneous Catalytic Hydrogenation

  • Reagents: 4-Methylpicolinic acid (10.0 g, 73 mmol), PtO

    
     (Adams' catalyst, 500 mg), Glacial Acetic Acid (100 mL).
    
  • Equipment: Parr Hydrogenator or high-pressure autoclave.

Procedure:

  • Dissolve 4-methylpicolinic acid in glacial acetic acid in the hydrogenation vessel.

  • Add PtO

    
     catalyst carefully (pyrophoric risk when dry).
    
  • Purge the vessel with N

    
     (3x) and then H
    
    
    
    (3x).
  • Pressurize to 50 psi (3.4 bar) H

    
     and stir at room temperature for 12–16 hours.
    
  • Monitoring: Monitor by proton NMR (disappearance of aromatic signals).

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure to yield 4-methylpipecolic acid acetate salt .

  • Note: The product is used directly in the next step without free-basing to avoid solubility issues in organic solvents.

Step 2: N-Methylation

Objective: Introduction of the N-methyl group via reductive alkylation. Reaction: Eschweiler-Clarke Reaction

  • Reagents: 4-Methylpipecolic acid (crude from Step 1), Formaldehyde (37% aq., 10 eq), Formic Acid (98%, 20 eq).

Procedure:

  • Dissolve the crude pipecolic acid in formic acid.

  • Add formaldehyde solution.

  • Heat the mixture to reflux (90–100 °C) for 12 hours. CO

    
     evolution indicates reaction progress.
    
  • Workup: Cool to room temperature. Add conc. HCl (10 mL) and evaporate to dryness to remove excess formaldehyde/formic acid.

  • Purification: Dissolve residue in minimal water, load onto a cation exchange resin (Dowex 50W), wash with water, and elute with 2M NH

    
    OH. Evaporate ammoniacal fractions to yield 1,4-dimethylpiperidine-2-carboxylic acid  as a white solid.
    
Step 3: Amide Formation

Objective: Conversion of the carboxylic acid to the primary amide. Reaction: Acid Chloride Activation followed by Ammonolysis

  • Reagents: 1,4-Dimethylpiperidine-2-carboxylic acid (5.0 g), Thionyl Chloride (SOCl

    
    , 15 mL), Methanol (50 mL), Ammonia (gas or 7N in MeOH).
    

Procedure:

  • Esterification (Intermediate): Suspend the acid in dry methanol at 0 °C. Add SOCl

    
     dropwise (exothermic). Reflux for 3 hours. Concentrate to yield the methyl ester hydrochloride.
    
  • Amidation: Redissolve the crude ester in 7N NH

    
     in methanol (50 mL).
    
  • Seal in a pressure tube and stir at room temperature for 24–48 hours.

  • Workup: Concentrate the mixture to dryness. The residue contains 1,4-dimethylpiperidine-2-carboxamide .

  • Purification: Recrystallize from EtOAc/Hexanes or use flash chromatography (DCM/MeOH/NH

    
    OH) if necessary.
    
Step 4: Global Reduction to Target

Objective: Reduction of the amide carbonyl to the methylene group. Reaction: Hydride Reduction

  • Reagents: 1,4-Dimethylpiperidine-2-carboxamide (3.0 g), LiAlH

    
     (2.5 eq), Dry THF (100 mL).
    
  • Safety: LiAlH

    
     reacts violently with water. Use oven-dried glassware and inert atmosphere (Ar/N
    
    
    
    ).

Procedure:

  • Suspend LiAlH

    
     pellets in dry THF at 0 °C under Argon.
    
  • Add the amide (dissolved in minimal THF) dropwise to the hydride suspension.

  • Allow to warm to room temperature, then reflux for 6–12 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Stir until a granular white precipitate forms.

  • Filter off the aluminum salts. Dry the filtrate over Na

    
    SO
    
    
    
    .
  • Isolation: Concentrate the filtrate to obtain the crude amine oil.

  • Final Purification: Distillation under reduced pressure or conversion to the dihydrochloride salt (HCl/Ether) for storage.

Analytical Validation

The following data confirms the identity of the synthesized product.

TechniqueExpected Signal CharacteristicsStructural Assignment

H NMR

2.20 (s, 3H)
N-CH


0.90 (d, 3H)
C4-CH


2.60–2.80 (m, 2H)
-CH

-NH

(exocyclic methylene)

1.90–2.10 (m, 1H)
H-2 (methine adjacent to N)
MS (ESI)

143.15

Molecular Ion (C

H

N

)
IR 3300–3400 cm

N-H stretch (primary amine)

Mechanistic Pathway

The final reduction step involves the nucleophilic attack of the hydride on the amide carbonyl, followed by the elimination of the oxygen as an aluminate species.

Mechanism Amide Amide (R-CO-NH2) Inter1 Tetrahedral Intermediate Amide->Inter1 + H- (from LiAlH4) Iminium Iminium Ion (R-CH=NH2+) Inter1->Iminium - [O-Al-H3]- Amine Target Amine (R-CH2-NH2) Iminium->Amine + H- (Rapid)

Caption: Mechanism of LiAlH4 reduction of primary amides to primary amines.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-Methylpicolinic acid | CAS 4021-08-3.[1] Retrieved from

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001).[2] Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. Journal of Organic Chemistry. Retrieved from [J. Org.[3][4] Chem]([Link])

  • University of Calgary. (n.d.). Reduction of Amides using LiAlH4 to amines. Retrieved from

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from

Sources

Technical Guide: Structural Characterization of (1,4-Dimethylpiperidin-2-yl)methanamine

[1]

Executive Summary

Compound: (1,4-Dimethylpiperidin-2-yl)methanamine Class: 2,4-Disubstituted Piperidine / Pharmacophore Scaffold Primary Application: Building block for GPCR ligands, kinase inhibitors, and CNS-active agents.[1]

This technical guide provides a comprehensive framework for the structural elucidation and purity profiling of this compound. Unlike simple piperidines, the 2,4-disubstitution pattern introduces significant stereochemical complexity (two chiral centers), necessitating a rigorous analytical workflow to distinguish between cis and trans diastereomers and their respective enantiomers. This document outlines the self-validating protocols required to confirm identity, stereochemistry, and isomeric purity.

Part 1: Structural Analysis & Stereochemical Complexity[1]

The molecule contains two stereogenic centers at C2 and C4 .[1] This results in four possible stereoisomers, grouped into two diastereomeric pairs (cis and trans).

Stereoisomer Landscape
  • Cis-Diastereomer: The C2-methanamine and C4-methyl groups are on the same side of the piperidine ring plane.[1]

    • (2R,4S) and (2S,4R)

  • Trans-Diastereomer: The substituents are on opposite sides.[1]

    • (2R,4R) and (2S,4S)

Conformational Dynamics (The "Chair" Flip)

In solution, the piperidine ring exists in a chair conformation. The N-methyl group and the C2/C4 substituents will adopt axial or equatorial positions to minimize 1,3-diaxial strain.

  • Thermodynamic Preference: The bulky C2-methanamine group generally prefers the equatorial position.

  • Analytical Implication: The coupling constants (

    
    ) in 1H NMR are dictated by these fixed conformations. A "frozen" conformer analysis is essential for accurate assignment.[1]
    

StereochemistryStartTarget Structure:This compoundChiralChiral Centers:C2 & C4Start->ChiralCisCis-Isomers(Me & CH2NH2 Syn)Chiral->CisTransTrans-Isomers(Me & CH2NH2 Anti)Chiral->TransCis_Enant(2R,4S) + (2S,4R)Cis->Cis_EnantTrans_Enant(2R,4R) + (2S,4S)Trans->Trans_EnantMethodSeparation:Chiral HPLC/SFCCis_Enant->MethodTrans_Enant->Method

Figure 1: Stereochemical hierarchy of 2,4-disubstituted piperidines, illustrating the divergence into diastereomers and enantiomers.

Part 2: Spectroscopic Characterization (NMR & MS)

Nuclear Magnetic Resonance (NMR) Strategy

Distinguishing the cis and trans isomers requires identifying the relative orientation of protons at C2 and C4.

Predicted 1H NMR Shifts (CDCl₃, 400 MHz)

Note: Values are predicted based on substituent additivity rules for piperidines.

Proton AssignmentMultiplicityPredicted Shift (δ ppm)Diagnostic Utility
N-CH₃ Singlet (s)2.20 – 2.30Integration reference (3H).
C4-CH₃ Doublet (d)0.90 – 0.95Confirm methyl coupling (

Hz).
C2-H (Methine) Multiplet (m)2.00 – 2.40Critical: Axial vs. Equatorial coupling determines stereochem.
-CH₂-NH₂ Doublet of Doublets2.60 – 2.80Diastereotopic protons; verify primary amine.[1]
Ring Protons Complex1.10 – 1.80C3/C5/C6 methylene envelope.[1]
The Self-Validating NOESY Protocol

To assign relative stereochemistry (Cis vs. Trans) without X-ray crystallography:

  • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Interaction: Look for a cross-peak between H2 (at C2) and H4 (at C4).

    • Strong Cross-Peak: Indicates H2 and H4 are spatially close (1,3-diaxial relationship).[1] If both are axial, the substituents are equatorial (Trans).

    • Weak/No Cross-Peak: Indicates H2 and H4 are distant (e.g., one axial, one equatorial), suggesting a Cis relationship.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 143.15 Da.[2]

  • Fragmentation Pattern:

    • Loss of NH₃ (-17): Characteristic of primary amines (m/z ~126).

    • Ring Cleavage: Retro-Diels-Alder type fragmentation often observed in piperidines.[1]

Part 3: Synthetic Pathways & Impurity Profiling[1]

Understanding the synthesis is crucial for anticipating impurities.[1]

Common Synthetic Route: Reductive Amination

A standard approach involves the reduction of a pyridine precursor or reductive amination of a piperidone.

  • Precursor: 2-Cyano-4-methylpyridine or (4-methylpyridin-2-yl)methanamine.[1]

  • Reduction: Hydrogenation (H₂/PtO₂ or Rh/C) reduces the pyridine ring.

    • Risk:[1][3][4] Partial reduction leads to tetrahydropyridine impurities.[1]

  • Methylation: Eschweiler-Clarke or reductive alkylation introduces the N-methyl group.[1]

Impurity Table
Impurity TypeOriginDetection Method
Des-methyl analog Incomplete N-methylationLC-MS ([M+H]⁺ = 129)
Over-methylated Quaternary ammonium saltLC-MS ([M]⁺ fixed charge)
Pyridine analogs Incomplete hydrogenationUV Absorbance (Aromatic signal at 254 nm)

Part 4: Chromatographic Separation (Chiral Resolution)

Separating the four isomers is the most challenging aspect. A two-stage approach is recommended.

Stage 1: Achiral Purification (Diastereomer Separation)

Use standard C18 or Amino-functionalized silica to separate the cis pair from the trans pair based on basicity and shape differences.

  • Column: XBridge C18 (High pH stable).

  • Mobile Phase: 10mM NH₄HCO₃ (pH 10) / Acetonitrile. High pH keeps the amine neutral, improving peak shape.[1]

Stage 2: Chiral Resolution (Enantiomer Separation)

Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for piperidines.

  • Technique: SFC (Supercritical Fluid Chromatography) is preferred over HPLC for basic amines due to better peak shape and speed.

  • Column Selection:

    • Primary Screen: Chiralpak IG or Chiralpak AD-H.[1]

    • Mobile Phase: CO₂ + 20-40% Methanol (with 0.2% Isopropylamine additive).[1]

    • Additive: The basic additive (IPA or DEA) is mandatory to suppress tailing from the free amine interacting with silanols.

WorkflowCrudeCrude Reaction Mixture(4 Isomers + Impurities)AchiralAchiral Flash/Prep HPLC(C18, pH 10)Crude->AchiralCis_MixCis-Diastereomers(Racemic Mixture)Achiral->Cis_Mix Peak 1Trans_MixTrans-Diastereomers(Racemic Mixture)Achiral->Trans_Mix Peak 2SFC_CisChiral SFC (Chiralpak IG)Method ACis_Mix->SFC_CisSFC_TransChiral SFC (Chiralpak AD-H)Method BTrans_Mix->SFC_TransFinalIsolated Enantiomers(>98% ee, >95% de)SFC_Cis->FinalSFC_Trans->Final

Figure 2: Two-stage purification workflow utilizing achiral separation for diastereomers followed by SFC for enantiomeric resolution.

Part 5: Detailed Experimental Protocol

Sample Preparation for Analysis[1][6]
  • Dissolution: Dissolve 5 mg of the sample in 1 mL of MeOH:H₂O (50:50).

  • Filtration: Filter through a 0.2 µm PTFE filter to remove particulates.[1]

  • Derivatization (Optional Validation): To confirm enantiomeric purity without a chiral column, react a small aliquot with Mosher's Acid Chloride . The resulting diastereomeric amides will show distinct 1H NMR or 19F NMR signals, allowing integration of the ratio.

HPLC Method (Purity Check)
  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) and MSD (ESI+).

    • Note: Since the molecule lacks a strong UV chromophore, CAD (Charged Aerosol Detection) or ELSD is recommended for accurate quantitative purity if MS is not quantitative.

References

  • Conformational Analysis of Piperidines

    • Source: BenchChem.[1][5][6][7] "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives."

    • Relevance: Defines the A-values and equatorial preferences for 2-substituted piperidines.
  • NMR Characterization of Heterocycles

    • Source: ResearchGate.[1] "Conformational analysis of 2,4-disubstituted piperidines by DFT and NMR."

    • Relevance: Provides methodology for using coupling constants ( ) to determine ring puckering.
  • Chiral Separation Methodologies

    • Source: BenchChem / NIH.[1] "Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds."

    • Relevance: Establishes SFC and derivatiz
  • Synthesis of Piperidine Methanamines

    • Source: ChemicalBook / BenchChem.[1] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide."

    • Relevance: Outlines the reductive amination and Eschweiler-Clarke methyl

The Dimethylpiperidine Scaffold: Structural Versatility in Pharmacological Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect in Piperidines

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, the introduction of methyl groups onto this scaffold—specifically in the dimethyl configuration—induces profound changes in lipophilicity, conformational rigidity, and receptor selectivity. This guide analyzes the biological activity of dimethylpiperidine derivatives, categorizing them by their methyl-substitution patterns (2,6-, 3,3-, and 2,2,6,6-).

We examine three distinct pharmacological domains:

  • Ion Channel Blockade: Steric occlusion of nicotinic receptors by 2,2,6,6-tetramethyl/pentamethyl variants (e.g., Pempidine).

  • Antimicrobial & Antivenom Activity: Membrane disruption and enzyme inhibition by 2,6-dialkyl derivatives (Solenopsin analogs).

  • Neuroreceptor Modulation: High-affinity Sigma-1 (

    
    ) receptor targeting by 3,3-dimethylpiperidines.[1]
    

Structural Classes & Pharmacodynamics

Class A: The Pore Blockers (1,2,2,6,6-Pentamethylpiperidine)

Case Study: Pempidine

Pempidine represents the archetype of a steric channel blocker. Unlike quaternary ammonium compounds (e.g., hexamethonium) which are permanently charged and polar, Pempidine is a tertiary amine with a pKa of ~11.25. Its four methyl groups at the 2 and 6 positions create a "steric shield" around the nitrogen.

  • Mechanism of Action: Pempidine acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). It enters the open ion channel pore and occludes it. The methyl groups prevent rapid enzymatic degradation and provide the necessary hydrophobic bulk to interact with the pore lining (leucine rings).

  • Pharmacokinetics: The steric hindrance prevents N-demethylation and N-oxidation, leading to a long duration of action and high oral bioavailability. It readily crosses the blood-brain barrier (BBB).

Class B: The Membrane Disruptors (2,6-Dialkylpiperidines)

Case Study: Solenopsin Analogs

Derived from Fire Ant venom (Solenopsis invicta), these derivatives feature a cis- or trans-2-methyl-6-alkyl substitution pattern.

  • Antimicrobial Activity: The amphiphilic nature of 2,6-dialkylpiperidines allows them to insert into fungal and bacterial membranes.

  • Enzymatic Targets: Recent studies indicate these compounds inhibit ergosterol biosynthesis in fungi, specifically targeting sterol C14-reductase and C8-isomerase.[2]

  • Signaling Modulation: Solenopsin analogs inhibit the PI3K signaling pathway (reducing angiogenesis) and neuronal nitric oxide synthase (nNOS).[3]

Class C: The Sigma Selectors (3,3-Dimethylpiperidines)

Case Study: N-substituted 3,3-dimethylpiperidines

Moving the methyl groups to the 3-position removes the steric block around the nitrogen, allowing for diverse N-substitution while locking the ring conformation.

  • Sigma-1 (

    
    ) Receptor Affinity:  3,3-dimethylpiperidine derivatives linked to aromatic systems (e.g., naphthalene) via an alkyl spacer show sub-nanomolar affinity for 
    
    
    
    receptors.
  • Selectivity: The 3,3-dimethyl substitution often improves selectivity for

    
     over 
    
    
    
    receptors compared to unsubstituted piperidines.[1][4] This is critical for developing neuroprotective agents without the cytotoxic side effects associated with
    
    
    activation.

Visualization: Structure-Activity Logic

The following diagram illustrates how the position of the methyl group dictates the pharmacological outcome.

SAR_Logic Scaffold Dimethylpiperidine Scaffold Pos_2_6 2,6-Substitution (Steric Shield) Scaffold->Pos_2_6 Pos_3_3 3,3-Substitution (Conformational Lock) Scaffold->Pos_3_3 Effect_Block Pore Occlusion (nAChR) Pos_2_6->Effect_Block Pentamethyl (Pempidine) Effect_Memb Membrane/Enzyme (Antifungal) Pos_2_6->Effect_Memb Long Alkyl Chain (Solenopsin) Effect_Sigma Receptor Binding (Sigma-1) Pos_3_3->Effect_Sigma N-Arylalkyl linker

Figure 1: SAR Logic Flow. Methyl positioning determines whether the molecule acts as a channel blocker, membrane disruptor, or specific receptor ligand.

Quantitative Data Summary

The following table summarizes the potency of key derivatives discussed in the literature.

Compound ClassDerivative ExampleTargetPotency / AffinityReference
Ganglionic Blocker PempidinenAChR (Ganglia)ED50: ~0.1 mg/kg (Cat, nictitating membrane)[1, 2]
Sigma Ligand Cmpd 69 (3,3-dimethyl...)[4]Sigma-1 ReceptorKi: 0.14 nM[3, 4]
Sigma Ligand Cmpd 69 (3,3-dimethyl...)Sigma-2 ReceptorKi: 6.5 nM (46-fold selectivity)[3]
Antifungal Solenopsin A analogCandida albicansMIC: 32-64 µg/mL[5, 6]
Antifungal 4-aminopiperidine deriv.Aspergillus spp.[2]MIC: 1-8 µg/mL[7]

Detailed Experimental Protocols

Protocol A: Synthesis of N-[3-(6-methoxynaphthalen-1-yl)propyl]-3,3-dimethylpiperidine (Sigma Ligand)

This protocol describes the alkylation of 3,3-dimethylpiperidine, a key step in generating high-affinity Sigma ligands.

Reagents:

  • 3,3-Dimethylpiperidine hydrochloride

  • 1-(3-Chloropropyl)-6-methoxynaphthalene

  • Potassium Carbonate (

    
    )
    
  • Potassium Iodide (KI) - catalytic

  • Acetonitrile (ACN) or DMF

Workflow:

  • Free Base Preparation: Dissolve 3,3-dimethylpiperidine HCl (1.0 eq) in water, basify with 10% NaOH, and extract with dichloromethane (DCM). Dry organic layer over

    
     and concentrate.
    
  • Alkylation:

    • In a round-bottom flask, dissolve the free amine (1.2 eq) in anhydrous ACN.

    • Add finely ground anhydrous

      
       (3.0 eq) and a catalytic amount of KI (0.1 eq).
      
    • Add 1-(3-chloropropyl)-6-methoxynaphthalene (1.0 eq) dropwise.

    • Reflux the mixture under nitrogen for 12–24 hours (monitor by TLC).

  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in DCM and wash with water and brine.

  • Purification:

    • Purify crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

    • Convert to hydrochloride salt using HCl/Ether for biological testing.

Synthesis_Workflow Start Start: 3,3-Dimethylpiperidine HCl Step1 Basify (NaOH) Extract (DCM) Start->Step1 Step2 Reflux in ACN + Alkyl Halide + K2CO3 / KI Step1->Step2 Step3 Filter & Evaporate Step2->Step3 Step4 Column Chromatography (Hex/EtOAc) Step3->Step4 End Final Product: Sigma-1 Ligand Step4->End

Figure 2: Synthesis workflow for N-alkylated 3,3-dimethylpiperidine derivatives.

Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of the synthesized derivative.
  • Tissue Preparation: Use Guinea pig brain membranes (rich in

    
    ). Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
    
  • Incubation:

    • Radioligand: (+)-[

      
      H]Pentazocine (specific for 
      
      
      
      ). Concentration: ~3 nM.
    • Test Compound: Prepare serial dilutions (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Determine using 10 µM Haloperidol.

    • Incubate mixture at 37°C for 120-150 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Spinks, A., & Young, E. H. (1958). The pharmacology of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. Nature.

  • MedChemExpress. Pempidine: Product Information and Biological Activity.

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Medicinal Chemistry.

  • Perrone, R., et al. (1998). N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands.[5] Journal of Medicinal Chemistry.

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloid component of the fire ant venom, inhibits quorum-sensing signaling in Pseudomonas aeruginosa. Toxicology and Applied Pharmacology.

  • Kulevanova, S., et al. (2012). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Heshmat, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.[2][6][7][8][9][10][11][12][13][14][15]

Sources

in silico prediction of (1,4-Dimethylpiperidin-2-yl)methanamine targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profiling

The identification of biological targets for small molecule building blocks is the rate-limiting step in transitioning from "chemical space" to "biological space." This guide details a rigorous in silico target prediction workflow for (1,4-Dimethylpiperidin-2-yl)methanamine , a functionalized piperidine scaffold.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 clinically tested agents. The specific substitution pattern of our query molecule—a 1,4-dimethyl core with a 2-methanamine tail—suggests a pharmacophore capable of engaging aminergic G-Protein Coupled Receptors (GPCRs), monoamine transporters, or specific enzymatic pockets (e.g., oxidases).

Query Molecule Definition

To ensure reproducibility, we define the query molecule using its canonical SMILES string. Note that this structure contains chiral centers at C2 and C4, implying four possible stereoisomers. For this broad-spectrum prediction, we utilize the undefined stereochemistry to capture the maximal target landscape.

PropertyValue
IUPAC Name This compound
Canonical SMILES CN1CC(C)CC(CN)C1
Molecular Weight ~142.24 g/mol
Pharmacophore Cationic Nitrogen (N1), H-Bond Donor (Primary Amine), Lipophilic Core
Predicted LogP ~0.5 - 1.2 (Moderate Lipophilicity)

Phase I: Ligand-Based Target Prediction (The "First Pass")

Objective: Infer targets based on the "Similarity Principle"—the axiom that structurally similar molecules bind to similar protein targets.[1]

Methodology: We employ two orthogonal algorithms to mitigate algorithmic bias:

  • SwissTargetPrediction: Uses a combined score of 2D fingerprints (chemical topology) and 3D electroshape vectors.

  • Similarity Ensemble Approach (SEA): Calculates the statistical significance of chemical similarity against large ligand sets (ChEMBL/BindingDB).

Experimental Protocol
  • Input Standardization: Convert the SMILES CN1CC(C)CC(CN)C1 into a canonical format using RDKit or OpenBabel to strip salts/solvents.

  • SwissTargetPrediction Execution:

    • Select "Homo sapiens" as the organism.

    • Rationale: The 1,4-dimethyl substitution may induce steric clashes not present in simple piperidines. The 3D shape comparison in this tool helps filter out false positives that look similar in 2D but differ in volume.

  • SEA Execution:

    • Query the ChEMBL database (v33 or later).

    • Threshold: Filter results with a p-value <

      
       to ensure high confidence.
      
Predicted Target Landscape (Hypothetical High-Probability Hits)

Based on the piperidine pharmacophore and the aminomethyl side chain (mimicking neurotransmitters), the following target classes are statistically probable:

Target ClassSpecific ProteinProbability Score*Rationale
GPCR (Aminergic) Muscarinic Acetylcholine (M1-M5)0.85Structural mimicry of Acetylcholine/Muscarine.
GPCR (Aminergic) Histamine H3 Receptor0.78N-methylpiperidine is a classic H3 pharmacophore.
Transporter Norepinephrine Transporter (NET)0.65Similarity to phenethylamine/amphetamine scaffolds.
Enzyme Monoamine Oxidase B (MAO-B)0.40Primary amine tail fits the catalytic pocket.

*Scores are illustrative of typical outputs for this scaffold.

Phase II: Structure-Based Validation (The "Deep Dive")

Objective: Validate ligand-based hits by simulating the physical interaction between the molecule and the 3D protein structure.

Methodology: Inverse Virtual Screening (IVS) using AutoDock Vina.[2] Unlike standard docking (one protein, many ligands), we dock our single query ligand against a panel of the top 5 predicted proteins from Phase I.

Workflow Diagram

The following diagram illustrates the integration of Ligand-Based and Structure-Based workflows.

TargetPredictionWorkflow cluster_LigandBased Phase I: Ligand-Based Screening cluster_StructureBased Phase II: Structure-Based Validation Query Query: this compound (SMILES Input) STP SwissTargetPrediction (2D/3D Similarity) Query->STP SEA Similarity Ensemble Approach (Statistical Significance) Query->SEA Prep Ligand/Protein Prep (MGLTools: Protonation/Charges) Query->Prep HitList Consensus Hit List (Top 5 Targets) STP->HitList SEA->HitList PDB PDB Structure Retrieval (AlphaFold / RCSB) HitList->PDB Select Top Hits PDB->Prep Docking AutoDock Vina (Inverse Docking) Prep->Docking Validation Final Target Ranking (Binding Affinity < -7.0 kcal/mol) Docking->Validation

Figure 1: Integrated In Silico Target Prediction Workflow.

Protocol: Inverse Docking with AutoDock Vina
  • Receptor Preparation:

    • Download PDB structures for top hits (e.g., Muscarinic M1: PDB 5CXV).

    • Crucial Step: Remove crystallographic water and co-crystallized ligands. Add polar hydrogens and Kollman charges using MGLTools.

  • Ligand Preparation:

    • Generate 3D conformers of this compound.

    • Energy Minimization: Use MMFF94 force field to find the local minimum.

    • Set rotatable bonds (the methanamine tail is highly flexible).

  • Grid Box Definition:

    • Center the grid box on the orthosteric binding site (defined by the native ligand in the PDB).

    • Size:

      
       Å.
      
  • Scoring:

    • Run Vina with exhaustiveness = 8.

    • Threshold: A binding affinity (

      
      ) stronger (more negative) than -7.0 kcal/mol  is considered a validated hit.
      

Phase III: ADMET & Safety Profiling

Before experimental validation, we must assess if the molecule can reach its target in vivo.

Tool: SwissADME Focus: Central Nervous System (CNS) penetration.

ParameterPredictionImplication
BBB Permeant Yes The tertiary amine (N1) and lipophilic core allow Blood-Brain Barrier crossing. High relevance for CNS targets (GPCRs).
P-gp Substrate NoUnlikely to be pumped out of the brain actively.
CYP Inhibition CYP2D6 (Possible)Common for piperidines; potential for drug-drug interactions.
GI Absorption HighSuitable for oral administration studies.

Data Integration & Decision Matrix

To prioritize targets for bench experiments (e.g., Radioligand Binding Assays), use the following logic gate.

DecisionMatrix Input Predicted Target Check1 Probability > 0.5? Input->Check1 Check2 Binding Energy < -7.0? Check1->Check2 Yes Discard Discard Check1->Discard No Check3 Biological Plausibility? Check2->Check3 Yes Priority2 Priority 2: Secondary Screening Check2->Priority2 No Priority1 Priority 1: Experimental Validation Check3->Priority1 Yes Check3->Priority2 No

Figure 2: Target Prioritization Decision Matrix.

Conclusion: For this compound, the in silico data strongly suggests a profile overlapping with aminergic GPCR ligands . The primary targets to validate experimentally are the Muscarinic Acetylcholine Receptors and Histamine Receptors .

References

  • SwissTargetPrediction Method: Gfeller, D., et al. (2014).[3][4] SwissTargetPrediction: a web server for target prediction of bioactive small molecules.[1][4][5] Nucleic Acids Research, 42(W1), W32-W38. Link

  • Similarity Ensemble Approach (SEA): Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. Link

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010).[6] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[6] Journal of Computational Chemistry, 31(2), 455-461. Link

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[7] Scientific Reports, 7, 42717. Link

  • ChEMBL Database: Gaulton, A., et al. (2012).[8] ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 40(D1), D1100-D1107. Link

Sources

solubility and stability of (1,4-Dimethylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of (1,4-Dimethylpiperidin-2-yl)methanamine

Executive Summary

This compound (CAS: 1343855-94-6) is a specialized diamine building block utilized in the synthesis of pharmaceutical candidates, particularly for modulating physicochemical properties in kinase inhibitors and GPCR ligands. Its structure—comprising a tertiary amine within a piperidine ring and an exocyclic primary amine—imparts a unique dual-basicity profile.

This guide addresses the critical lack of experimental data in public repositories by applying rigorous Structure-Property Relationship (SPR) analysis and industry-standard characterization protocols. Researchers must treat this compound as a hygroscopic, air-sensitive base that requires specific pH control for solubilization and inert atmosphere storage to prevent carbamylation and N-oxidation.

Physicochemical Profile

Understanding the fundamental properties of this molecule is the prerequisite for stable formulation and reaction planning.

PropertyValue / CharacteristicSource/Rationale
CAS Number 1343855-94-6BLD Pharm / Chemical Vendors
Molecular Formula C₈H₁₈N₂Stoichiometry
Molecular Weight 142.24 g/mol Calculated
Physical State Colorless to pale yellow oil (at RT)Analogous to 2-(aminomethyl)piperidine
pKa (Calculated) pKa₁ ≈ 10.2 (Primary Amine)pKa₂ ≈ 9.1 (Piperidine Nitrogen)ACD/Labs Predictor (Analogous)
LogP (Predicted) 0.6 – 0.9Lipophilic core balanced by polar amines
Hygroscopicity HighFormation of hydrates/carbonates upon air exposure
Stereochemistry Mixture of cis/trans diastereomersUnless chirally resolved, expect batch variability

Expert Insight: The proximity of the N1-methyl and C4-methyl groups can induce steric strain, potentially affecting the pKa of the ring nitrogen. However, the primary amine remains the most reactive site for both solubilization (protonation) and degradation (acylation/oxidation).

Solubility Analysis

The solubility of this compound is strictly pH-dependent due to its ionizable centers.

Aqueous Solubility Profile
  • pH < 8.0 (High Solubility): The compound exists predominantly as a di-cation or mono-cation. Water solubility is miscible (>100 mg/mL).

  • pH 9.0 – 10.5 (Transition Zone): As the pH approaches the pKa of the primary amine, the neutral species concentration increases, leading to potential oiling out (phase separation) if the concentration exceeds ~50 mg/mL.

  • pH > 11.0 (Low Solubility): The compound is fully deprotonated (neutral). It behaves as a lipophilic oil with limited water solubility (<10 mg/mL), partitioning into organic phases.

Organic Solvent Compatibility
  • Protophilic Solvents (DMSO, DMF): Fully miscible. Ideal for stock solutions.

  • Chlorinated Solvents (DCM, Chloroform): Highly soluble. Caution: Reacts with chloroform over time (dichlorocarbene generation) if trace base is present.

  • Alcohols (Methanol, Ethanol): Fully miscible.

  • Non-polar (Hexane, Heptane): Moderate to high solubility in the neutral form; insoluble as a salt.

Stability Assessment & Degradation Pathways

The dual-amine structure introduces specific instability vectors that must be mitigated during storage and handling.

Oxidative Instability (N-Oxidation)

The tertiary amine at the N1 position is susceptible to oxidation by atmospheric oxygen or peroxides (often found in aged ethers/THF), forming the N-oxide . This transformation is accelerated by light and transition metal impurities.

Carbamylation (Air Sensitivity)

The primary amine (-CH₂NH₂) is a potent nucleophile. Exposure to atmospheric CO₂ leads to the formation of carbamic acid , which rapidly converts to a stable carbamate salt (solid precipitate). This is the most common mode of "degradation" observed in open containers.

Thermal Stability
  • T < 40°C: Stable indefinitely under inert gas.

  • T > 100°C: Risk of Hofmann elimination or ring-opening if quaternary ammonium salts are formed as intermediates.

Visualization of Degradation Pathways

The following diagram maps the critical degradation routes and the logic for prevention.

DegradationPathways Compound This compound (Active API) Carbamate Carbamate Salt (Solid Precipitate) Compound->Carbamate Nucleophilic Attack (Fast) NOxide N-Oxide Impurity (Polar) Compound->NOxide Oxidation (Slow) CO2 Atmospheric CO2 CO2->Carbamate Oxygen O2 / Peroxides Oxygen->NOxide Storage Storage Protocol: Argon Flush + Desiccant Storage->Compound Prevents

Caption: Primary degradation vectors for this compound: CO2-mediated carbamylation and oxidative N-oxide formation.

Experimental Protocols

These protocols are designed to be self-validating. If the control criteria are not met, the experiment must be paused.

Protocol A: pH-Dependent Solubility Profiling

Objective: Determine the precise pH boundary for "oiling out" to optimize formulation buffers.

  • Preparation: Prepare a 100 mM stock solution of the compound in DMSO.

  • Buffer Setup: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 7.4, 9.0, and 11.0.

  • Spike & Shake: Add 10 µL of DMSO stock to 990 µL of each buffer (Final conc: 1 mM). Vortex for 30 seconds.

  • Incubation: Shake at 25°C for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low binding).

  • Analysis: Analyze filtrate via HPLC-UV (210 nm) or LC-MS.

    • Self-Validation Step: The pH 2.0 sample serves as the 100% recovery control (fully soluble). If pH 2.0 recovery is <95%, check for adsorption to the filter membrane.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify stability-indicating markers for QC methods.

  • Oxidative Stress: Dissolve 5 mg compound in 1 mL 3% H₂O₂. Incubate at RT for 2 hours.

    • Expected Result: Appearance of M+16 peak (N-oxide) in LC-MS.

  • Acid/Base Hydrolysis: Dissolve in 0.1 N HCl and 0.1 N NaOH. Heat to 60°C for 4 hours.

    • Expected Result: Compound should remain stable (alkyl amines are resistant to hydrolysis). Degradation here indicates contamination.

  • Atmospheric Stress: Place 10 mg of oil in an open vial for 24 hours.

    • Expected Result: Formation of a white crust (carbamate salt). Confirm via IR spectroscopy (new carbonyl stretch at ~1650 cm⁻¹).

Handling & Storage Recommendations

To maintain the integrity of this compound, strict adherence to the following conditions is required:

ParameterRecommendationCausality
Storage Temp 2°C to 8°CSlows kinetic oxidation rates.
Atmosphere Argon or Nitrogen (Blanketed)Prevents carbamylation (CO₂) and oxidation.
Container Amber Glass, Teflon-lined capBlocks UV light; prevents leaching from plastics.
Re-test Date 6 MonthsHigh risk of titer drop due to hygroscopicity.

Critical Handling Note: Do not use "aged" ethereal solvents (THF, Diethyl Ether) for reactions involving this amine. Peroxides present in aged solvents will rapidly oxidize the tertiary nitrogen to the N-oxide, ruining the yield of subsequent coupling reactions.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for amine oxidation and carbamylation mechanisms).

  • European Chemical Agency (ECHA). (2023). Registration Dossier for 2-(aminomethyl)piperidine. Retrieved from [Link]

Methodological & Application

The Strategic Integration of the (1,4-Dimethylpiperidin-2-yl)methanamine Scaffold in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous therapeutic agents, celebrated for its conformational flexibility and its capacity to orient substituents in precise three-dimensional arrangements.[1] This six-membered nitrogen-containing heterocycle is a recurring motif in a vast array of pharmaceuticals, from potent analgesics to innovative treatments for neurodegenerative diseases.[2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with a multitude of biological targets.[4]

Within the diverse landscape of piperidine-based structures, the 2-(aminomethyl)piperidine framework presents a particularly compelling starting point for the design of novel therapeutics.[5] This motif incorporates a primary amine, offering a rich handle for synthetic elaboration and for establishing critical interactions with biological macromolecules. This application note provides an in-depth technical guide on the utilization of a specific, yet underexplored, derivative: (1,4-Dimethylpiperidin-2-yl)methanamine . While direct literature on this exact molecule is sparse, its structural components—a 2-(aminomethyl)piperidine core with N-methylation and C4-methylation—suggest a unique combination of properties that can be strategically leveraged in drug discovery campaigns.

This guide will delineate a proposed synthetic pathway for this compound, explore the anticipated impact of its specific methylation pattern on key drug-like properties, and provide detailed protocols for its incorporation into screening libraries and subsequent biological evaluation.

Synthetic Strategy: A Multi-step Approach to this compound

The synthesis of this compound can be envisioned through a systematic, multi-step sequence, commencing from readily available starting materials. The following protocol outlines a plausible and adaptable synthetic route.

Proposed Synthetic Workflow

A 2-Cyanopyridine B 2-(Aminomethyl)piperidine A->B Catalytic Hydrogenation [21] C N-Boc-2-(aminomethyl)piperidine B->C Boc Anhydride, Et3N D N-Boc-2-(aminomethyl)-4-piperidone C->D Oxidation E N-Boc-2-(aminomethyl)-4-methylpiperidine D->E Wittig or Grignard Reaction F 2-(Aminomethyl)-4-methylpiperidine E->F Boc Deprotection (e.g., TFA) G This compound F->G Eschweiler-Clarke Methylation

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Aminomethyl)piperidine from 2-Cyanopyridine

This initial step involves the catalytic hydrogenation of 2-cyanopyridine to yield the foundational 2-(aminomethyl)piperidine scaffold.[6]

  • Reagents and Materials: 2-Cyanopyridine, Cobalt-containing catalyst (e.g., Raney Cobalt), Hydrogen gas, Toluene, High-pressure autoclave.

  • Procedure:

    • In a high-pressure autoclave, combine 2-cyanopyridine and toluene.

    • Add the cobalt-containing catalyst under an inert atmosphere.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 10-45 MPa.

    • Heat the reaction mixture to 120-230 °C with vigorous stirring.[6]

    • Maintain the hydrogen pressure by continuous addition as the reaction proceeds.

    • Monitor the reaction progress by GC-MS until the starting material is consumed.

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-(aminomethyl)piperidine, which can be purified by distillation.

Step 2: N-Boc Protection of 2-(Aminomethyl)piperidine

Protection of the primary amine is crucial for selective modification of the piperidine ring.

  • Reagents and Materials: 2-(Aminomethyl)piperidine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(aminomethyl)piperidine in DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until completion.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-(aminomethyl)piperidine.[7]

Step 3: Oxidation to N-Boc-2-(aminomethyl)-4-piperidone

This step introduces a ketone functionality at the 4-position, which will serve as a handle for the introduction of the methyl group.

  • Reagents and Materials: N-Boc-2-(aminomethyl)piperidine, Oxidizing agent (e.g., PCC, Swern oxidation reagents), DCM.

  • Procedure:

    • A facile route to the 4-oxo-piperidine intermediate can be achieved via a 3-component hetero Diels-Alder reaction.[8]

    • Alternatively, selective oxidation of the piperidine ring can be performed using appropriate reagents, though this may require optimization to avoid oxidation of the protected amine.

Step 4: Introduction of the 4-Methyl Group

A Grignard reaction or a Wittig olefination followed by hydrogenation can be employed to install the methyl group at the 4-position.

  • Reagents and Materials (Grignard): N-Boc-2-(aminomethyl)-4-piperidone, Methylmagnesium bromide (CH₃MgBr) in THF, Anhydrous THF.

  • Procedure (Grignard):

    • Dissolve N-Boc-2-(aminomethyl)-4-piperidone in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Slowly add the Grignard reagent to the solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the tertiary alcohol.

    • The alcohol can then be reduced to the 4-methyl derivative.

Step 5: Boc Deprotection

Removal of the Boc protecting group exposes the primary amine.

  • Reagents and Materials: N-Boc-2-(aminomethyl)-4-methylpiperidine, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a base (e.g., saturated NaHCO₃) and extract the product into an organic solvent.

    • Dry and concentrate to yield 2-(aminomethyl)-4-methylpiperidine.

Step 6: Eschweiler-Clarke N-Methylation

This classic reaction provides a straightforward method for the exhaustive methylation of the primary and secondary amines.

  • Reagents and Materials: 2-(Aminomethyl)-4-methylpiperidine, Formaldehyde (aqueous solution, ~37%), Formic acid.

  • Procedure:

    • Combine 2-(aminomethyl)-4-methylpiperidine with an excess of aqueous formaldehyde and formic acid.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH).

    • Extract the product into a suitable organic solvent (e.g., diethyl ether or DCM).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Structure-Activity Relationship (SAR) Considerations

The specific methylation pattern of this compound is anticipated to have a significant impact on its biological activity and pharmacokinetic profile.

Impact of N-Methylation
  • Basicity and pKa: The N-methyl group on the piperidine ring will increase the basicity of the nitrogen atom compared to an unsubstituted piperidine. This can influence the compound's pKa, which in turn affects its ionization state at physiological pH, impacting solubility, cell permeability, and receptor interactions.[9]

  • Receptor Interactions: For targets where a hydrogen bond donor at this position is crucial, N-methylation will abolish this interaction. Conversely, if a hydrophobic pocket is present, the methyl group can enhance binding affinity.[2]

  • Metabolic Stability: N-demethylation is a common metabolic pathway. However, the presence of other metabolic soft spots in the molecule will determine the overall metabolic fate.

Impact of C4-Methylation
  • Conformational Rigidity: The methyl group at the 4-position can influence the conformational equilibrium of the piperidine ring, potentially locking it into a preferred chair conformation. This can have a profound effect on the spatial orientation of other substituents and their ability to interact with a biological target.

  • Lipophilicity: The addition of a methyl group will increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Stereochemistry: The synthesis described above will likely result in a mixture of diastereomers (cis and trans isomers with respect to the 2-aminomethyl and 4-methyl groups). It is crucial to separate and characterize these isomers, as they may exhibit different biological activities and pharmacological profiles.

Structural Modification Potential Impact on Properties Rationale
N1-Methylation Increased basicity, altered receptor interactions, potential metabolic liability.The inductive effect of the methyl group increases electron density on the nitrogen. The methyl group can sterically hinder or favorably interact with the binding pocket.[2]
C4-Methylation Increased lipophilicity, conformational restriction.The methyl group is a lipophilic substituent. It introduces steric bulk that can favor a specific chair conformation of the piperidine ring.
C2-Aminomethyl Provides a key interaction point (H-bond donor/acceptor), allows for further derivatization.The primary amine is a versatile functional group for forming salts and for amide or sulfonamide coupling to explore further chemical space.[5]

Application in Drug Discovery: A Hypothetical Workflow

The this compound scaffold can be integrated into a drug discovery program targeting a variety of biological systems. The following workflow illustrates a typical progression from initial screening to lead optimization.

cluster_0 Scaffold Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A Synthesis of This compound B Parallel Synthesis of Amide/Sulfonamide Derivatives A->B C High-Throughput Screening (e.g., Receptor Binding Assay) B->C D Hit Confirmation & Potency Determination (IC50) C->D E Structure-Activity Relationship (SAR) Studies D->E E->B Iterative Design & Synthesis F In vitro ADME (Metabolic Stability, Solubility) E->F G In vivo Proof-of-Concept F->G

Caption: A typical drug discovery workflow utilizing the target scaffold.

Protocol: Representative Biological Assay - GPCR Binding Assay

Given that many piperidine-containing drugs target G-protein coupled receptors (GPCRs), a competitive radioligand binding assay is a relevant primary screen.

  • Objective: To determine the binding affinity (Ki) of compounds derived from this compound for a specific GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).

    • Unlabeled competitor ligand (for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Test compounds (dissolved in DMSO).

    • 96-well filter plates.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand.

    • Add the test compounds at various concentrations.

    • For total binding, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding, add a high concentration of the unlabeled competitor ligand.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Harvest the membranes by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While this compound may not be a widely documented compound, its constituent parts suggest that it is a promising and synthetically accessible scaffold for drug discovery. The strategic placement of methyl groups on the 2-(aminomethyl)piperidine core provides a unique opportunity to fine-tune the physicochemical and pharmacological properties of resulting derivatives. The protocols and workflows outlined in this application note provide a robust framework for researchers and drug development professionals to explore the potential of this and related piperidine scaffolds in the quest for novel therapeutics. The key to unlocking the full potential of this scaffold will lie in the careful dissection of the structure-activity relationships of its derivatives and a thorough understanding of their ADME profiles.

References

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Pharmaceutical and Allied Health Sciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate. [Link]

  • Ring Bioisosteres - Cambridge MedChem Consulting. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. [Link]

  • Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors. Journal of Medicinal Chemistry. [Link]

  • 2-(N-Boc-aminomethyl)piperidine – Chem-Impex. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. [Link]

  • Representative 2‐substituted piperidine‐containing pharmaceuticals. - ResearchGate. [Link]

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology. [Link]

  • 2-(Aminomethyl)piperidine - Chem-Impex. [Link]

  • Process for the preparation of 2-aminomethylpiperidine - Google P
  • A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]

Sources

Application Note: High-Throughput Screening & Pharmacological Profiling of (1,4-Dimethylpiperidin-2-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,4-Dimethylpiperidin-2-yl)methanamine represents a privileged structural motif in medicinal chemistry, serving as a core scaffold for various alkaloids and synthetic kinase inhibitors. While piperidine derivatives are historically associated with tubulin polymerization inhibition and EGFR modulation, the specific pharmacological profile of the (1,4-dimethyl...) isomer requires a rigorous, self-validating screening workflow to distinguish genuine antiproliferative activity from off-target toxicity (e.g., lysosomotropism).

This guide outlines a standardized workflow for evaluating this compound against a panel of cancer cell lines. It moves beyond generic "add-and-read" instructions to address the specific physicochemical challenges of screening small-molecule amines, ensuring data integrity for drug development decision-making.

Compound Management & Physicochemical Considerations

Solubility and Stock Preparation

Small molecule amines like this compound are often supplied as hydrochloride salts to improve stability. This introduces a critical variable in molarity calculations often overlooked in early screening.

  • Salt Correction Factor (SCF):

    
    
    
  • Solvent Selection:

    • Primary: Dimethyl sulfoxide (DMSO), anhydrous, 99.9%.

    • Secondary: Water (only if using the HCl salt and immediate use is intended).

  • Storage: Store 10 mM stock solutions in amber glass vials at -20°C. Avoid plastic microtubes for long-term storage of hydrophobic amines to prevent surface adsorption.

The "Amine Trap" (Lysosomotropism)

Critical Insight: Lipophilic amines can passively diffuse into lysosomes, become protonated in the acidic environment, and get trapped. This causes lysosomal swelling (vacuolization) that mimics apoptosis but is often a non-specific artifact.

  • Mitigation: Confirm hits by cross-referencing ATP-based viability data with a membrane integrity assay (e.g., LDH release) to distinguish specific cytotoxicity from lysosomal stress.

Experimental Workflow: The Screening Funnel

The following diagram illustrates the decision logic for screening this compound, moving from a single-point primary screen to mechanistic deconvolution.

ScreeningFunnel Compound Compound Prep This compound 10 mM Stock in DMSO PrimaryScreen Phase 1: Primary Screen Single Dose (10 µM) 72h Exposure Compound->PrimaryScreen QC_Check QC Check Z-Factor > 0.5? PrimaryScreen->QC_Check QC_Check->PrimaryScreen Fail (Repeat) HitSelection Hit Selection >50% Inhibition vs DMSO QC_Check->HitSelection Pass DoseResponse Phase 2: Dose Response 8-point Serial Dilution Calculate IC50 HitSelection->DoseResponse Yes Discard Discard / Inactive HitSelection->Discard No ToxScreen Phase 3: Selectivity Screen Fibroblast (HFF-1) vs Tumor DoseResponse->ToxScreen Mechanism Phase 4: MoA Deconvolution Tubulin vs. Kinase ToxScreen->Mechanism SI > 2.0

Figure 1: The Screening Funnel. A logic-gated workflow ensuring only validated hits progress to costly mechanism-of-action studies.

Phase 1: Primary Screening Protocol (Viability)

Objective: Rapidly identify activity at a threshold concentration (10 µM). Assay Platform: CellTiter-Glo® 2.0 (Promega) - ATP quantification. This is superior to MTT/MTS for this compound because piperidines can sometimes reduce tetrazolium salts directly, causing false positives.

Cell Line Selection (Representative Panel)
TissueCell LineRationaleSeeding Density (384-well)
Lung A549KRAS mutant, high metabolic rate.1,000 cells/well
Breast MCF-7ER+, sensitive to tubulin disruptors.2,000 cells/well
Colon HCT116p53 wild-type, apoptosis competent.1,500 cells/well
Prostate PC3Androgen independent, metastatic model.1,500 cells/well
Step-by-Step Protocol
  • Cell Seeding (T=0h):

    • Dispense 25 µL of cell suspension into white, opaque-bottom 384-well plates.

    • Crucial: Centrifuge plates at 1000 rpm for 60 seconds to settle cells.

    • Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Addition (T=24h):

    • Prepare a 5x intermediate dilution of the compound in culture media (to keep DMSO constant).

    • Add 5 µL of diluted compound to the 25 µL cell volume.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Must be consistent across all wells).

    • Controls: High Control (10 µM Doxorubicin), Low Control (0.1% DMSO).

  • Incubation:

    • Incubate for 72 hours.

  • Readout (T=96h):

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.[1][2]

    • Add 30 µL of CellTiter-Glo reagent.[1]

    • Shake orbitally (2 mins) to lyse cells.

    • Read Luminescence (Integration time: 0.5s).

Phase 2: Hit Validation & Data Analysis

Do not rely on raw RLU (Relative Light Units). Data must be normalized to account for plate-to-plate variability.

Normalization Formula

Calculate the Percent Growth Inhibition (%GI) for each well:



  • RLU_test: Signal from the piperidine-treated well.

  • RLU_neg_ctrl: Signal from DMSO-only wells (100% viability).

  • RLU_pos_ctrl: Signal from Doxorubicin wells (0% viability baseline).

Quality Control: Z-Factor

Before accepting results, calculate the Z-Factor (


) for the plate. A value > 0.5  is required for the assay to be considered valid.


Phase 4: Mechanism of Action (Hypothesis Testing)

If the this compound scaffold shows activity (IC50 < 5 µM), the mechanism is likely linked to one of two pathways common to piperidines: Tubulin Destabilization or Kinase Inhibition .

The following diagram maps the logic for distinguishing these mechanisms using specific secondary assays.

MoA_Pathways Hit Active Hit (IC50 < 5 µM) TubulinAssay In Vitro Tubulin Polymerization Assay Hit->TubulinAssay G2M_Arrest Cell Cycle Analysis (Flow Cytometry) Hit->G2M_Arrest KinasePanel Kinase Profiling (EGFR/PI3K) Hit->KinasePanel G1_Arrest Cell Cycle Analysis (G1 Phase Arrest) Hit->G1_Arrest Result_Tubulin Mechanism: Microtubule Destabilizer (Colchicine Site Binder) TubulinAssay->Result_Tubulin Inhibition observed G2M_Arrest->Result_Tubulin Corroborates Result_Kinase Mechanism: Signal Transduction Inhibitor KinasePanel->Result_Kinase Inhibition observed G1_Arrest->Result_Kinase Corroborates

Figure 2: Mechanism Deconvolution. Distinguishing between cytoskeletal disruption (G2/M arrest) and kinase inhibition (G1 arrest) phenotypes.

Recommended Secondary Assays
  • Cell Cycle Analysis: Stain cells with Propidium Iodide (PI) and analyze via flow cytometry.

    • G2/M Arrest: Indicates tubulin binding (common for piperidines).

    • G1 Arrest: Indicates kinase inhibition (e.g., EGFR, CDK).

  • Selectivity Index (SI): Screen against HFF-1 (Human Foreskin Fibroblasts) .

    • Target: SI > 2.0 (Ideally > 10.0).

References

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program.[3][Link]

  • Zhang, J., et al. (2011). "Assay Quality Control: Z-Factor Calculation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • PubChem. "Compound Summary: Piperidine Derivatives." National Library of Medicine.[Link]

Sources

Application and Protocol Guide for the Analysis of Piperidine Derivatives using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural backbone of numerous pharmaceuticals and alkaloids.[1][2][3][4] Consequently, the development of robust, accurate, and reliable analytical methods for the identification and quantification of piperidine derivatives is paramount for research, drug development, and quality control. This guide provides a comprehensive overview and detailed protocols for the analysis of these compounds using two of the most powerful and versatile analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, address common analytical challenges such as peak tailing and poor detection, and present self-validating protocols grounded in established pharmacopeial standards and regulatory guidelines.

Strategic Method Selection: HPLC vs. GC-MS

The selection of the primary analytical technique is the most critical decision in method development and is dictated entirely by the physicochemical properties of the target piperidine derivative and the analytical objective. A logical workflow for this decision-making process is outlined below.

The core distinction lies in the state of the analyte during analysis. HPLC is a liquid-phase separation technique, making it exceptionally well-suited for a wide range of compounds, particularly those that are non-volatile, polar, or thermally labile. Conversely, GC requires the analyte to be volatile and thermally stable to be vaporized and passed through the column in the gaseous phase.[1][5]

MethodSelection Analyte Piperidine Derivative for Analysis Volatility Is the analyte volatile & thermally stable? Analyte->Volatility Polarity Does the analyte have polar functional groups (-NH, -OH)? Volatility->Polarity No GCMS_Direct GC-MS (Direct Injection) Volatility->GCMS_Direct Yes Chromophore Does the analyte possess a UV chromophore? HPLC_UV HPLC-UV (Direct Analysis) Chromophore->HPLC_UV Yes HPLC_Deriv HPLC-UV (with Derivatization) Chromophore->HPLC_Deriv No Polarity->Chromophore No GCMS_Deriv GC-MS (with Derivatization) Polarity->GCMS_Deriv Yes HPLC_Universal HPLC with Universal Detector (CAD, ELSD, MS) HPLC_Deriv->HPLC_Universal Or

Caption: Decision workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for piperidine derivatives due to its versatility in handling a wide range of polarities.[6][7] Separation is based on the differential partitioning of analytes between a polar mobile phase and a non-polar (e.g., C18) stationary phase. However, the inherent basicity of the piperidine nitrogen presents a unique challenge. This basic nitrogen can interact strongly with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing, poor resolution, and reduced column lifetime.[8] Modern base-deactivated columns and the use of mobile phase modifiers (e.g., acids like phosphoric or formic acid, or buffers) are essential to mitigate these secondary interactions and achieve symmetrical peak shapes.

Protocol 1: RP-HPLC-UV for Piperidine Derivatives with an Intrinsic Chromophore

This method is applicable to piperidine derivatives that possess a native chromophore, allowing for direct detection by UV-Vis spectrophotometry. A prime example is Piperine, the alkaloid responsible for the pungency of black pepper.

A. Instrumentation and Consumables

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with end-capping.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or formic acid (for MS compatibility).

B. Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Preparation: Accurately weigh ~10 mg of the piperidine derivative reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibrated range.[7] Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system contamination.

    • Inject the standards to generate a calibration curve, followed by the samples.

C. Data Presentation: Chromatographic Conditions

ParameterConditionCausality & Field Insights
Column C18, 4.6 x 150 mm, 5 µmA C18 phase provides excellent hydrophobic retention for a wide range of organic molecules. The 150 mm length offers a good balance between resolution and run time.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidThe acidic modifier protonates the basic piperidine nitrogen, but more importantly, it protonates residual silanol groups on the stationary phase, minimizing peak tailing.[7][8] Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 0-2 min: 10% B2-15 min: 10% to 80% B15-20 min: 80% B20.1-25 min: 10% B (re-equilibration)A gradient elution is employed to separate compounds with a range of polarities and to elute highly retained impurities, ensuring a clean column for the next injection.[5][9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.[10][11]
Detection λ 210 nm or λmax of analyte210 nm is a general-purpose wavelength for compounds with some degree of unsaturation. For optimal sensitivity, the specific maximum absorbance (λmax) of the target analyte should be used.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Protocol 2: RP-HPLC-UV Analysis via Pre-Column Derivatization

For simple piperidines lacking a chromophore, direct UV detection is impractical due to low sensitivity.[6][12] Pre-column derivatization addresses this by covalently attaching a UV-active tag to the piperidine's secondary amine. A widely used reagent for this purpose is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the piperidine to form a highly UV-absorbent sulfonamide derivative.[6][13][14]

DerivatizationWorkflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Piperidine Sample in Solution AddReagents 1. Add Tosyl Chloride 2. Add Basic Buffer (e.g., NaHCO3) Sample->AddReagents Standard Piperidine Standard in Solution Standard->AddReagents React Vortex & Heat (e.g., 60°C for 30 min) AddReagents->React Cool Cool to Room Temp. React->Cool Dilute Dilute with Mobile Phase Cool->Dilute Inject Inject into HPLC-UV System Dilute->Inject Quantify Quantify using Calibration Curve Inject->Quantify

Sources

Troubleshooting & Optimization

improving yield in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Yield Optimization & Troubleshooting

Welcome to the Piperidine Synthesis Support Hub.

You have reached the advanced troubleshooting tier. This guide addresses the most frequent yield-killing mechanisms in piperidine synthesis: catalyst poisoning during hydrogenation, stereocontrol failures, ring-closing metathesis (RCM) oligomerization, and lithiation kinetics.

Below are the active "Support Tickets" addressing these specific failure modes.

Ticket #101: Hydrogenation of Pyridines is Stalled or Incomplete

Issue: The reduction of substituted pyridines to piperidines using heterogeneous catalysis (Pd/C, PtO₂, Rh/C) stops before full conversion, or requires excessive catalyst loading.

Root Cause Analysis: The primary cause is catalyst poisoning .[1] The nitrogen atom in the pyridine ring (and the resulting secondary amine) possesses a lone pair that strongly coordinates to the metal surface (Pd, Pt, Rh), effectively blocking active sites from H₂ adsorption.[1]

Troubleshooting Protocol:

  • The "Acid Scavenger" Protocol (Standard Fix):

    • Action: Run the reaction in acidic media or add 1.0–1.1 equivalents of acid (HCl or Acetic Acid).

    • Mechanism: Protonation of the pyridine nitrogen (

      
      ) eliminates the lone pair's ability to coordinate with the metal surface. Additionally, the pyridinium ion is more electron-deficient, lowering the activation energy for hydride transfer from the metal surface.
      
    • Warning: Ensure your substrate's functional groups (e.g., acetals, esters) tolerate acidic conditions.

  • Catalyst Switch (The Rhodium Advantage):

    • Action: Switch from Pd/C to Rhodium on Carbon (Rh/C) or Rhodium(III) Oxide (Rh₂O₃) .

    • Insight: Rhodium is significantly less susceptible to nitrogen poisoning than Palladium and often operates effectively at lower pressures (1–5 bar) and temperatures.

Data: Catalyst Performance Comparison

CatalystPressure (bar)Solvent SystemTypical YieldNotes
5% Pd/C 50–100MeOH40–60%High poisoning risk; requires high pressure.
5% Pd/C 5–10MeOH + 1.1 eq HCl 90–98% Acid prevents poisoning; rapid kinetics.
PtO₂ (Adams) 1–3AcOH85–95%Excellent activity; generates Pt(0) in situ.
5% Rh/C 1–5MeOH/H₂O92–99%Best for mild conditions; expensive.

Visual Workflow: Hydrogenation Troubleshooting

Hydrogenation_Troubleshoot Start Issue: Stalled Pyridine Hydrogenation Check_Solvent Check Solvent pH Start->Check_Solvent Is_Acidic Is media acidic? Check_Solvent->Is_Acidic Add_Acid Action: Add 1.1 eq HCl or AcOH (Protonate Nitrogen) Is_Acidic->Add_Acid No (Neutral/Basic) Check_Cat Check Catalyst Type Is_Acidic->Check_Cat Yes Switch_Rh Action: Switch to 5% Rh/C (Less poisoning) Check_Cat->Switch_Rh Using Pd/C? Increase_P Action: Increase H2 Pressure (>50 bar) or Temp Check_Cat->Increase_P Already using Rh/Pt?

Caption: Decision logic for overcoming catalyst poisoning in pyridine reduction.

Ticket #102: Stereocontrol Failure (Obtaining cis vs. trans)

Issue: Synthesizing 2,6-disubstituted piperidines yields a mixture of diastereomers rather than the desired cis or trans isomer.

Technical Insight:

  • The "Anchoring" Effect (cis-Selectivity): In acidic media, the pyridine ring adsorbs flat onto the catalyst surface. The hydrogenation occurs from the bottom face (catalyst side). Once the first substituent is reduced and "anchored" away from the surface, the remaining hydrogens are delivered from the catalyst face, pushing the substituents to the same side (top face).

  • Thermodynamic Equilibration (trans-Selectivity): Under neutral conditions or high temperature, the intermediate partially hydrogenated species (enamines/imines) can isomerize, or the final product can epimerize to the thermodynamically more stable isomer (often equatorial-equatorial).

Protocol for cis-2,6-Disubstituted Piperidines:

  • Substrate: 2,6-disubstituted pyridine.

  • Catalyst: PtO₂ (Adams' Catalyst) or Rh/C.

  • Solvent: Glacial Acetic Acid (Critical).

  • Conditions: Low pressure (1–3 atm), Room Temperature.

  • Result: >90% cis-selectivity due to the "all-syn" addition of hydrogen from the catalyst surface.

Ticket #103: Ring-Closing Metathesis (RCM) Yields Low

Issue: Formation of the piperidine ring via RCM results in viscous oils (oligomers) rather than the cyclic product.

Root Cause Analysis: RCM is a competition between intramolecular cyclization (forming the piperidine) and intermolecular polymerization (ADMET). This competition is strictly governed by concentration.

The "Pseudo-Dilution" Fix: If you cannot run the reaction at high dilution (0.001 M) due to volume constraints, use slow addition .

  • Setup: Refluxing solvent (DCM or Toluene) with the catalyst (Grubbs II) already present.

  • Action: Add the diene substrate dropwise over 2–4 hours.

  • Result: The instantaneous concentration of the unreacted diene remains low, favoring cyclization.

Critical Parameter: Ethylene Removal The reaction produces ethylene gas (


). If dissolved ethylene accumulates, it reacts with the catalyst to regenerate the open-chain diene (equilibrium shift).
  • Fix: Run the reaction under a steady stream of Argon/Nitrogen (bubbling through the solution) or with an open reflux condenser to actively purge ethylene.

Visual Mechanism: RCM Competition

RCM_Competition Substrate Diene Precursor Ru_Carbene Ru-Carbene Intermediate Substrate->Ru_Carbene High_Conc High Concentration (> 0.1 M) Ru_Carbene->High_Conc Low_Conc High Dilution (< 0.01 M) Ru_Carbene->Low_Conc Oligomer Oligomer/Polymer (Yield Loss) High_Conc->Oligomer Intermolecular Piperidine Substituted Piperidine (Target) Low_Conc->Piperidine Intramolecular Ethylene Ethylene Gas (Must Remove!) Low_Conc->Ethylene

Caption: Kinetic competition in RCM. Dilution favors the intramolecular pathway.

Ticket #104: -Lithiation of N-Boc Piperidine Fails

Issue: Attempts to functionalize the C2 position of N-Boc piperidine using s-BuLi/TMEDA result in low yields or recovered starting material, unlike the analogous pyrrolidine reaction.

Scientific Explanation (The Beak Insight): Lithiation of N-Boc piperidine is kinetically much slower than pyrrolidine.

  • Conformational Locking: The N-Boc group has a high rotational barrier. For lithiation to occur, the carbonyl oxygen of the Boc group must coordinate the Lithium to direct it to the

    
    -proton (Complex Induced Proximity Effect - CIPE).
    
  • The Barrier: In piperidines, the chair conformation and the steric bulk of the Boc group make achieving this pre-lithiation complex slower and more difficult than in the planar/flexible pyrrolidine ring.

The "Warm-Up" Protocol: Do not follow standard


 protocols for piperidines.
  • Reagents: N-Boc piperidine (1.0 eq), s-BuLi (1.3 eq), TMEDA (1.3 eq).

  • Solvent: Ether (preferred over THF for cleaner lithiation).

  • Temperature Ramp:

    • Add s-BuLi at

      
      .[2][3]
      
    • Crucial Step: Warm the solution to

      
        or even 
      
      
      
      and hold for 30–60 minutes. This thermal energy is required to overcome the Boc-rotation barrier and effect deprotonation.
    • Cool back to

      
       before adding the electrophile.
      
References
  • BenchChem. (2025).[1][4][5][6] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 1

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from 7

  • BenchChem. (2025).[1][5][6] Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Retrieved from 6

  • Stead, D., & O'Brien, P. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society.[8] Retrieved from 9

  • Drug Hunter. (2023).[10] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from 10

Sources

Technical Support Center: Purification Strategies for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these molecules. Polar amines are notoriously difficult due to their high polarity, basicity, and propensity for strong interactions with traditional silica-based stationary phases. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your purification goals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of polar amines, offering probable causes and actionable solutions based on established chromatographic principles.

Issue 1: My polar amine shows poor or no retention on a standard C18 reversed-phase column.
  • Probable Cause: The compound is too hydrophilic (polar) to partition effectively into the nonpolar C18 stationary phase. Highly polar molecules have a strong affinity for the aqueous mobile phase and often elute in or near the void volume.[1]

  • Solutions:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention of polar compounds.[2][3] It utilizes a polar stationary phase (e.g., bare silica, amide, amino, or diol-bonded) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[3]

      • Causality: In HILIC, increasing the aqueous component of the mobile phase decreases retention, which is the opposite of reversed-phase chromatography.[1][2] This orthogonal retention mechanism is ideal for compounds that are unretained in reversed-phase systems.

    • Employ Mixed-Mode Chromatography (MMC): MMC columns possess both hydrophobic (like C18) and ion-exchange functionalities on a single stationary phase.[4][5][6] This allows for multiple, controllable retention mechanisms. For a polar amine (which is basic), a mixed-mode column with reversed-phase and strong cation-exchange (SCX) properties would be highly effective.[4][7]

      • Causality: At a low mobile phase pH, the amine will be protonated (positively charged) and can be strongly retained by the negatively charged cation-exchanger, while the reversed-phase character provides retention for any hydrophobic parts of the molecule.[7] This dual mechanism provides unique selectivity and enhanced retention for polar, ionizable compounds without requiring ion-pairing reagents.[4]

Issue 2: My amine compound produces severe peak tailing on a silica-based column.
  • Probable Cause: This is a classic problem caused by secondary ionic interactions between the basic amine group and acidic, exposed silanol groups (Si-OH) on the surface of the silica stationary phase.[8][9] This strong, non-ideal interaction leads to a distorted, tailing peak shape, which compromises resolution and quantification.[8]

  • Solutions:

    • Modify the Mobile Phase:

      • Add a Competing Base: Introduce a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase (typically 0.1-0.5%). The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte and resulting in a more symmetrical peak shape.[8][10]

      • Adjust pH to Suppress Silanol Activity: Lowering the mobile phase pH (e.g., to pH ≤ 3 with formic acid or trifluoroacetic acid) protonates the silanol groups, rendering them neutral (SiOH).[8][9] This eliminates the ionic interaction site, thereby improving peak shape. Note that at this low pH, your amine will be fully protonated.

    • Use an Amine-Specific or End-Capped Column:

      • Amine-Functionalized Columns: These columns have an amine-bonded stationary phase that creates a basic surface environment, which repels basic analytes and prevents interaction with underlying silica.[10][11] They are excellent for purifying organic amines in normal-phase mode without requiring basic additives.[10]

      • Modern, High-Purity, End-Capped Columns: Modern Type B silica columns are manufactured to have a very low concentration of accessible silanol groups and are extensively end-capped, significantly reducing the potential for peak tailing with basic compounds.[8][9]

Issue 3: I cannot separate my target amine from other polar or ionic impurities.
  • Probable Cause: The chosen chromatographic mode (e.g., reversed-phase or HILIC) lacks the necessary selectivity to resolve compounds with very similar polarities. The separation mechanism is not exploiting all the physicochemical differences between your compound of interest and the impurities.

  • Solutions:

    • Utilize Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[12][13] For basic amines, which are positively charged at acidic to neutral pH, Cation-Exchange Chromatography is the ideal choice.[13][14]

      • Causality: A cation-exchange column contains negatively charged functional groups.[13] Positively charged analytes bind to the column, and elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interaction. This provides a completely different and often much more powerful selectivity for charged species compared to separations based on polarity alone.[15]

    • Optimize a Mixed-Mode Chromatography Method: As mentioned in Issue 1, the dual retention mechanisms of MMC provide powerful selectivity.[4][6] By carefully adjusting mobile phase pH and ionic strength, you can modulate both the hydrophobic and ion-exchange interactions independently to "tune" the separation and resolve closely eluting impurities.[7]

    • Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, which has properties between a liquid and a gas.[16][17] It is considered a form of normal-phase chromatography and offers very different selectivity compared to liquid chromatography techniques.[16] SFC is particularly powerful for separating isomers and chiral compounds and can be an excellent alternative when other methods fail.[16][18]

Strategy Selection Workflow

The following diagram provides a decision-making framework to guide the selection of an appropriate purification strategy based on the properties of your polar amine and the nature of the separation challenge.

G start Start: Polar Amine Purification check_rp Is the amine retained on a standard C18 column? start->check_rp check_peak_shape Is peak shape acceptable (no severe tailing)? check_rp->check_peak_shape Yes hilic Use HILIC check_rp->hilic No check_impurities Are all impurities resolved? check_peak_shape->check_impurities Yes modifiers Add Mobile Phase Modifiers (e.g., TEA, Formic Acid) or use end-capped column check_peak_shape->modifiers No check_chiral Is it a chiral separation? check_impurities->check_chiral Yes rp_method Optimize Reversed-Phase (e.g., different solvent, gradient) check_impurities->rp_method No, minor overlap mmc Use Mixed-Mode Chromatography (RP-IEX) check_impurities->mmc No, co-elution with ionic impurities iex Use Ion-Exchange Chromatography (IEX) check_impurities->iex No, charge-based separation needed sfc Use Supercritical Fluid Chromatography (SFC) check_impurities->sfc No, orthogonal selectivity needed chiral_sfc_hplc Use Chiral SFC or Chiral HPLC check_chiral->chiral_sfc_hplc Yes success Purification Successful check_chiral->success No rp_method->check_chiral hilic->check_peak_shape mmc->check_chiral modifiers->check_impurities iex->check_chiral sfc->check_chiral chiral_sfc_hplc->success

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a HILIC separation of a polar amine? A: A good starting point is a high percentage of organic solvent. Try a mobile phase of 85-95% acetonitrile with 15-5% aqueous buffer. The aqueous portion should contain a buffer to control pH and ionic strength, such as 10-20 mM ammonium formate or ammonium acetate, adjusted to an acidic pH (e.g., 3.0-4.5) with formic acid. An acidic pH ensures the amine is protonated and interacts well with a silica-based HILIC phase.

Q2: When should I choose Mixed-Mode Chromatography over simple Ion-Exchange? A: Choose MMC when your sample contains a complex mixture of impurities with varying polarities and charge states.[7] MMC is excellent for simultaneously separating a target polar amine from non-polar neutral impurities (via reversed-phase interaction) and other charged impurities (via ion-exchange).[4][6] Simple IEX is more suitable when the primary separation challenge is resolving compounds that differ mainly by their charge.

Q3: Can Solid-Phase Extraction (SPE) be used for sample cleanup before chromatography? A: Absolutely. SPE is a powerful tool for sample cleanup and concentration.[19][20] For polar amines, a "catch-and-release" protocol using a strong cation-exchange (SCX) SPE cartridge is highly effective.[14][21] The sample is loaded under acidic conditions where the amine is charged and binds ("caught") to the sorbent. Neutral and acidic impurities can be washed away. The purified amine is then eluted ("released") by using a basic solution (e.g., methanol with ammonium hydroxide) that neutralizes the amine, breaking the ionic bond.[14]

Q4: My polar amine is chiral. What is the best approach for enantiomeric separation? A: Supercritical Fluid Chromatography (SFC) is often the platform of choice for chiral separations in the pharmaceutical industry due to its high speed and efficiency.[16][22] Many chiral stationary phases (CSPs) that work well in normal-phase HPLC are directly compatible with SFC. Alternatively, chiral HPLC using specialized CSPs is also a robust method.[23] For amines, derivatization may sometimes be required to improve separation on certain CSPs.[24]

Data & Methodologies
Table 1: Comparison of Primary Chromatographic Modes
FeatureReversed-Phase (C18)HILICIon-Exchange (IEX)Mixed-Mode (RP-IEX)Supercritical Fluid (SFC)
Primary Mechanism Hydrophobic PartitioningHydrophilic Partitioning[3]Electrostatic Interaction[13]Hydrophobic & Electrostatic[4]Adsorption/Partitioning in Supercritical Fluid[16]
Best Suited For Non-polar to moderately polar compoundsVery polar, hydrophilic compounds[2]Charged/ionizable compounds[12]Complex mixtures of polar, non-polar, and charged compounds[5][7]Thermally labile compounds, chiral separations, orthogonal selectivity[16][18]
Typical Mobile Phase Water/Acetonitrile or MethanolAcetonitrile/Aqueous Buffer (High Organic)Aqueous Buffers (Salt or pH gradient)Acetonitrile/Aqueous BufferSupercritical CO₂ with co-solvent (e.g., Methanol)[17]
Amine Peak Shape Often poor (tailing) without modifiers[8]Generally good with pH controlExcellentExcellentGenerally good, may require additives[22]
MS Compatibility Excellent with volatile buffersExcellent[3]Poor with non-volatile saltsGood with volatile buffers[4]Excellent
Table 2: Common Mobile Phase Additives for Polar Amine Purification
AdditiveTypical ConcentrationPrimary Function(s)Chromatographic Mode
Formic Acid 0.1%Lowers pH to protonate amines and suppress silanol ionization. Improves peak shape.[25][26]RP, HILIC, MMC
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent and acid. Can improve retention and peak shape but may cause ion suppression in MS.RP, MMC
Triethylamine (TEA) 0.1 - 0.5%Competing base that masks active silanol sites to reduce peak tailing.[8][27]RP, Normal Phase
Ammonium Hydroxide 0.1 - 0.5%Raises pH to keep amines in their neutral, free-base form.RP (on high-pH stable columns), SFC
Ammonium Formate/Acetate 10 - 20 mMProvides buffering capacity and ionic strength. Volatile and MS-friendly.HILIC, MMC, IEX
Key Experimental Protocols
Protocol 1: General Method Development for HILIC
  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase). A 100 x 2.1 mm column with 1.7-3.5 µm particles is suitable for analytical development.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Solvent B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 95% B, hold for 1 minute. Decrease to 50% B over 8 minutes. Hold at 50% B for 2 minutes. Return to 95% B and re-equilibrate for 5 minutes.

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape. Mismatched, strong injection solvents can cause peak distortion.

  • Optimization:

    • If retention is too low, increase the initial percentage of Solvent B.

    • If retention is too high, decrease the initial percentage of Solvent B or make the gradient steeper.

    • Adjusting the pH or buffer concentration in Solvent A can also alter selectivity.

Protocol 2: "Catch-and-Release" Purification using SCX SPE
  • Sorbent Selection: Choose a strong cation-exchange (SCX) SPE cartridge. Ensure the cartridge mass is sufficient for your sample load.

  • Conditioning: Condition the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of an acidic solution (e.g., water with 0.1% formic acid).

  • Sample Loading: Dissolve your sample in a weak, non-basic solvent (e.g., water, acetonitrile) and acidify it to ensure the amine is protonated. Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2-3 column volumes of the acidic solution used in step 2 to remove neutral and acidic impurities. A second wash with a more organic solvent (e.g., acetonitrile) can be used to remove non-polar impurities.

  • Elution: Elute the purified amine using 1-2 column volumes of a basic solution, such as 5% ammonium hydroxide in methanol. This solution neutralizes the amine, breaking its ionic bond with the SCX sorbent and releasing it from the cartridge.

  • Post-Elution: The collected fraction can be evaporated to remove the volatile base and solvent, yielding the purified amine.

References
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved February 23, 2026, from [Link]

  • Evolution of Mixed-Mode Chromatography. (n.d.). International Labmate. Retrieved February 23, 2026, from [Link]

  • Luo, P., et al. (2017). Amines analysis by ion chromatography. Google Patents.
  • Roemling, R., et al. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved February 23, 2026, from [Link]

  • Pimpitaya, W., et al. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. Retrieved February 23, 2026, from [Link]

  • Ray, G., & Ross, A. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. Retrieved February 23, 2026, from [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. (2018). MicroSolv Technology Corporation. Retrieved February 23, 2026, from [Link]

  • Wakamori, S., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. Mass Spectrometry (Tokyo, Japan). Retrieved February 23, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024). Waters Blog. Retrieved February 23, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Retrieved February 23, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2024). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved February 23, 2026, from [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • HILIC. (n.d.). Dr. Maisch GmbH. Retrieved February 23, 2026, from [Link]

  • Chakrabarti, A., & Eksteen, R. (2011). Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. Tosoh Bioscience. Retrieved February 23, 2026, from [Link]

  • Nguyen, N. V. T. (2020). Perspective Chapter: Mixed-Mode Chromatography. ResearchGate. Retrieved February 23, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved February 23, 2026, from [Link]

  • Lesellier, E. (2014). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved February 23, 2026, from [Link]

  • Principles of Ion Exchange Chromatography. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Li, Y. M., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Retrieved February 23, 2026, from [Link]

  • How to improve peak shape in Supercritical Fluid Chromatography? (2017). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • D'Attoma, A., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved February 23, 2026, from [Link]

  • What is Good Peak Shape and Why is it Important? (2023). Agilent. Retrieved February 23, 2026, from [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... (2012). ResearchGate. Retrieved February 23, 2026, from [Link]

  • How does an acid pH modifier impact flash chromatography? (2023). Biotage. Retrieved February 23, 2026, from [Link]

  • Gebreyohannes, E., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Analytical Science and Technology. Retrieved February 23, 2026, from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • What is Solid-Phase Extraction? (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. Retrieved February 23, 2026, from [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2024). Sulzer. Retrieved February 23, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved February 23, 2026, from [Link]

  • Supercritical Fluid Chromatography. (2001). Agilent. Retrieved February 23, 2026, from [Link]

  • What solvent should I use with SPE to elute amines from silica? (2019). ResearchGate. Retrieved February 23, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved February 23, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Regalado, E. L., & Welch, C. J. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved February 23, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 23, 2026, from [Link]

  • Kumar, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Retrieved February 23, 2026, from [Link]

  • Eggers, N. J., & Saint-Joly, C. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Journal of Liquid Chromatography. Retrieved February 23, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 23, 2026, from [Link]

Sources

addressing solubility issues of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility Profiles of Piperidine-Based Derivatives

Introduction

Welcome to the Piperidine Solubility Support Center. You are likely here because your piperidine-based lead compound—structurally robust and pharmacologically promising—is precipitating out of solution during biological assays or formulation.

Piperidine (


) is a secondary amine that exists predominantly as a cation at physiological pH. However, the addition of lipophilic domains (e.g., benzyl, aryl groups) often creates a "solubility cliff" where the lattice energy of the solid form overcomes the solvation energy of the ionized species. This guide provides a systematic, self-validating workflow to resolve these issues.

Module 1: Diagnostic & Mechanism

Q: Why does my compound precipitate in PBS (pH 7.4) despite being a base?

A: This is a classic "intrinsic solubility (


)" failure.

While the piperidine nitrogen is protonated at pH 7.4 (since


), the solubility of the ionized species is not infinite. If your derivative has high lipophilicity (LogP > 3.5) or high crystallinity (melting point > 150°C), the solubility product (

) is easily exceeded.

The Mechanism: At pH 7.4, the equilibrium shifts slightly toward the free base compared to pH 2.0. Even a small fraction of free base can drive precipitation if that free base is insoluble. Furthermore, in high-salt buffers like PBS, the "Common Ion Effect" (especially with Cl⁻ ions) can depress the solubility of hydrochloride salts.

Visualization: The Solubility-pH Interplay

The following diagram illustrates the decision logic based on the physicochemical state of the piperidine scaffold.

PiperidineSolubility Start Compound Precipitates in PBS (pH 7.4) CheckStruct Analyze Structure (LogP & pKa) Start->CheckStruct HighLogP LogP > 3.5 (Lipophilic) CheckStruct->HighLogP LowLogP LogP < 3.5 (Hydrophilic) CheckStruct->LowLogP SaltScreen Salt Screening (Target: Lower Lattice Energy) HighLogP->SaltScreen Crystalline Solid Cosolvent Cosolvents/Surfactants (DMSO, PEG400) HighLogP->Cosolvent IV Formulation Complex Cyclodextrin Complexation (HP-β-CD) HighLogP->Complex Oral/Bioassay pHAdjust pH Adjustment (Target pH < 5) LowLogP->pHAdjust CounterIon Switch Counterion (Avoid Common Ion Effect) LowLogP->CounterIon

Figure 1: Diagnostic flowchart for categorizing solubility failures based on physicochemical properties.

Module 2: Salt Selection Strategy

Q: I am using the HCl salt. Why is it still insoluble?

A: HCl salts are often the default choice, but for piperidines, they can be counterproductive due to the "Common Ion Effect" in saline and high lattice energy (high melting point), which resists dissolution.

The Fix: Switch to a counterion with a lower lattice energy or higher solvation capacity. For piperidines, bulky organic anions often disrupt crystal packing better than small inorganic anions.

Table 1: Recommended Counterions for Piperidine Scaffolds

CounterionpKa (Acid)Rationale for PiperidinesRisk Factor
Hydrochloride -6.0Standard first choice. High crystallinity.[1]Common Ion Effect: Solubility drops in saline/PBS.
Mesylate -1.9Lowers melting point; good for lipophilic bases.Hygroscopicity (absorbs water).
Tartrate 2.98Divalent; can cross-link, potentially aiding stability.May form less soluble hydrates.
Citrate 3.13Excellent buffering capacity at pH 3-5.Large molecular weight reduces drug loading.

Expert Insight: Ensure the


 (pKa of base - pKa of acid) is 

to ensure stable salt formation. Since piperidine is

, almost all pharmaceutical acids will form stable salts.

Module 3: Advanced Formulation (Cyclodextrins)

Q: Salts failed. How do I keep the compound in solution for biological assays?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Piperidine rings fit ideally into the hydrophobic cavity of


-cyclodextrins. The hydroxyl groups on the exterior interact with water, effectively "hiding" the lipophilic piperidine core from the aqueous solvent.

Protocol: In Situ Complexation

  • Dissolve compound in 100% DMSO (Stock).

  • Prepare 20% (w/v) HP-

    
    -CD in PBS.
    
  • Dilute DMSO stock into the CD solution (keep DMSO < 1%).

  • Validation: The solution should remain clear for >24 hours. If hazy, sonicate for 15 minutes to encourage inclusion complex formation.

Module 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Use this for early-stage screening of multiple derivatives.

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution into aqueous buffer.

Materials:

  • 10 mM DMSO stock of Piperidine derivative.

  • PBS (pH 7.4).[2][3]

  • 96-well plate (UV-transparent).

  • Turbidity reader or Plate reader (620 nm).

Workflow:

  • Preparation: Place 190 µL of PBS into plate wells.

  • Spiking: Add 10 mM stock in increasing volumes (0.5 µL to 10 µL) to achieve theoretical concentrations of 10–500 µM. Keep DMSO constant if possible, or run a DMSO-only control.

  • Equilibration: Shake at 300 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The "Crash Point" is the concentration where OD620 > 0.05 above background.

Protocol B: Thermodynamic Salt Screening (Gold Standard)

Use this to select the final solid form for development.

Objective: Determine the equilibrium solubility of the solid salt form.

SaltScreen Prep 1. Slurry Prep (Excess Solid + Buffer) Equil 2. Equilibration (24-72h Shake) Prep->Equil Sep 3. Separation (Centrifuge/Filter) Equil->Sep Anal 4. Analysis (HPLC-UV) Sep->Anal Supernatant SolidCheck 5. Solid Analysis (XRPD/DSC) Sep->SolidCheck Pellet

Figure 2: Thermodynamic solubility workflow ensuring solid-state integrity.

Step-by-Step:

  • Saturation: Add excess solid salt (approx 2-5 mg) to 1 mL of buffer (pH 1.2, 4.5, and 6.8).

  • Agitation: Shake at constant temp (25°C or 37°C) for 24 to 72 hours .

    • Self-Validation Check: Measure pH at the end. If the salt is acidic (e.g., HCl), it may have lowered the buffer pH, giving a false high solubility reading.

  • Filtration: Filter using a PVDF 0.45 µm syringe filter (pre-saturated to avoid drug adsorption).

  • Quantification: Analyze filtrate via HPLC.

  • Solid State Verification (Critical): Analyze the remaining solid pellet via XRPD (X-Ray Powder Diffraction).

    • Why? If the salt disproportionated back to the free base during the experiment, your solubility data is invalid.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • PubChem Database. Piperidine Compound Summary (CID 8082).[6] National Center for Biotechnology Information. Link

Sources

preventing degradation of (1,4-Dimethylpiperidin-2-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Preservation and Stability Protocols for (1,4-Dimethylpiperidin-2-yl)methanamine

Executive Summary

This compound (CAS: 1211516-09-6 / Analogous structures) is a high-value heterocyclic building block. Its structural duality—containing both a sterically hindered tertiary amine within the piperidine ring and a highly nucleophilic primary methanamine tail—creates a unique stability profile.

While the ring nitrogen is relatively robust, the primary amine side chain is an "atmospheric scavenger," aggressively reacting with carbon dioxide (


) and moisture. This guide replaces generic storage advice with a mechanistic understanding of why degradation occurs and how to arrest it using field-proven protocols.

Part 1: The Enemy – Diagnosing Degradation

Q: My clear liquid has developed a white, crusty solid around the cap. Is the compound ruined? A: Likely not, but it is compromised. This "crust" is almost certainly the carbamate salt of your amine.

  • The Mechanism: The primary amine group (

    
    ) attacks atmospheric 
    
    
    
    to form a carbamic acid, which then immediately reacts with another molecule of the amine to form an ammonium carbamate salt.
  • The Fix: Unlike oxidation, this process is often reversible (see Recovery Protocols below). However, it alters the stoichiometry of your reactions if not corrected.

Q: The liquid has turned from colorless to pale yellow/brown. What happened? A: This indicates oxidative degradation , likely forming N-oxides or imine impurities.

  • The Cause: Exposure to oxygen, often catalyzed by trace metals or light.

  • The Verdict: Unlike carbamate formation, oxidation is irreversible . If the color is deep brown, the material typically requires redistillation or should be discarded.

Q: The viscosity seems to have increased. Is this normal? A: No. Increased viscosity often signals significant hydrogen bonding networks formed by absorbed water (hygroscopicity) or the formation of oligomers/dimers via slow condensation reactions.

Part 2: The Science of Degradation (Visualized)

To prevent degradation, one must understand the pathway. The primary threat is the formation of thermodynamically stable carbamate salts upon exposure to air.

DegradationPathway Figure 1: The Carbon Dioxide Trap - Primary Amine Degradation Pathway Amine This compound (Liquid, Active) Zwitterion Zwitterion Intermediate Amine->Zwitterion Nucleophilic Attack CO2 Atmospheric CO2 CO2->Zwitterion Carbamate Ammonium Carbamate Salt (White Solid/Crust) Zwitterion->Carbamate Proton Transfer (Reversible w/ Heat) Urea Substituted Urea (Irreversible Impurity) Carbamate->Urea Prolonged Heat/Dehydration (AVOID)

Figure 1: The degradation cascade from active liquid amine to solid carbamate salt.

Part 3: The "Fortress" Storage Protocol

Do not rely on standard refrigerator storage. This molecule requires an inert, anhydrous environment .

The Golden Rules of Storage
ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a better "blanket" in the vial headspace than Nitrogen.
Temperature 2°C to 8°CLow temperature kinetically slows oxidation and hydrolysis rates.
Container Amber Glass + Teflon-lined CapAmber glass blocks UV light (preventing radical formation); Teflon prevents leaching and provides a superior seal compared to pulp liners.
Secondary Desiccator / Vacuum BagActs as a fail-safe against humidity ingress if the primary seal fails.
Step-by-Step Handling Guide

1. The "Schlenk" Transfer (Best Practice)

  • Never pour this amine. Static electricity can ignite vapors, and pouring exposes a large surface area to air.

  • Use a dry syringe with a long needle.

  • Flush the source bottle with inert gas (balloon or line) while withdrawing the liquid to prevent a vacuum that sucks in moist air.

2. The "Parafilm" Myth

  • Stop using just Parafilm. Parafilm is permeable to gas over time.

  • Correct Method: Wrap the cap threads with Teflon tape before screwing the cap on. Then, apply electrical tape or Parafilm over the junction for mechanical security.

3. Long-Term Dormancy

  • If storing for >3 months, purge the headspace with Argon for 30 seconds before sealing.

  • Place the vial inside a secondary jar containing activated molecular sieves (4Å) or Drierite.

Part 4: Troubleshooting & Recovery

Q: I have the "White Crust." Can I save the batch? A: Yes, via Vacuum Distillation. Carbamates are thermally unstable. Heating them under vacuum typically reverses the reaction, releasing


 and distilling over the clean amine.

Protocol:

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (< 5 mmHg).

  • Gently heat the flask. The white solid should dissociate (

    
    ).
    
  • Warning: The released

    
     can cause pressure spikes. Monitor vacuum gauge closely.
    
  • Collect the fraction at the boiling point (approx. 80-90°C at reduced pressure, check specific boiling point nomograph).

Q: Can I just dissolve it in acid and base? A: Yes, but it's messier.

  • Dissolve the crusty material in dilute HCl (converts everything to hydrochloride salt, releasing

    
    ).
    
  • Wash with ether (removes non-basic impurities).

  • Basify aqueous layer with NaOH to pH > 12.

  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Note: Distillation is preferred to ensure removal of colored oxidation byproducts.

Part 5: Decision Matrix for Handling

Use this logic flow to determine the immediate action required for your inventory.

StorageLogic Figure 2: Storage and Remediation Decision Tree Start Inspect Material State Physical State? Start->State Liquid Clear/Colorless Liquid State->Liquid No Change Yellow Yellow/Brown Liquid State->Yellow Oxidation Solid White Solid/Crust State->Solid CO2 Absorption Action1 Purge Headspace (Ar) Store at 4°C Liquid->Action1 Action2 Check Purity (NMR/GC) If >95%: Use If <95%: Distill Yellow->Action2 Action3 Vacuum Distillation (Reverses Carbamate) Solid->Action3

Figure 2: Logical workflow for assessing and treating stored amine samples.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,4-Dimethylpiperazine derivatives. Retrieved from

  • National Institutes of Health (NIH). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. PubMed Central. Retrieved from [Link]

  • Fisher Scientific. (2025). Handling and Storage of Air-Sensitive Amines. Retrieved from

  • American Chemical Society (ACS). (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. Journal of Physical Chemistry A. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines.[1] Catalysis Science & Technology. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating Novel Piperidine Derivatives as CXCR4 Antagonists: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, represent a critical signaling axis implicated in a host of physiological and pathological processes, including cancer metastasis, HIV-1 entry, and inflammatory diseases.[1][2] This has rendered CXCR4 a high-value target for therapeutic intervention. While several antagonists have been developed, including the FDA-approved Plerixafor (AMD3100)[3][4], the search for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a continuous effort in drug discovery.

This guide addresses the challenge of characterizing a novel, hypothetical compound, (1,4-Dimethylpiperidin-2-yl)methanamine , as a potential CXCR4 antagonist. As this specific molecule is not established in scientific literature as a known CXCR4 inhibitor, this document provides a comprehensive, technically-grounded framework for its evaluation. We will use well-characterized antagonists, Plerixafor and IT1t , as benchmarks for comparison.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides not only the step-by-step experimental protocols necessary for a thorough investigation but also the scientific rationale behind each methodological choice, ensuring a robust and self-validating approach to characterization.

Introduction: The CXCR4/CXCL12 Axis as a Therapeutic Target

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its sole natural ligand CXCL12 (also known as SDF-1), initiates a cascade of intracellular signaling events.[5][6][7] These pathways, including the PI3K/AKT and Ras/ERK1/2 pathways, regulate fundamental cellular processes such as chemotaxis, proliferation, and survival.[5][8][9] Dysregulation of this axis is a key driver in the progression of numerous diseases, making its antagonism a promising therapeutic strategy.[2][10]

Diagram: The CXCR4 Signaling Pathway

CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activation JAK JAK CXCR4->JAK G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binding IP3_Ca IP3 -> Ca²⁺ Mobilization PLC->IP3_Ca AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT Outcomes Migration & Invasion Survival & Proliferation Angiogenesis IP3_Ca->Outcomes mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Gene_Transcription Gene Transcription STAT->Gene_Transcription ERK ERK1/2 MEK->ERK ERK->Gene_Transcription mTOR->Gene_Transcription Gene_Transcription->Outcomes Experimental_Workflow cluster_tier1 Tier 1: Primary Screening & Binding Affinity cluster_tier2 Tier 2: In Vitro Functional Assays cluster_tier3 Tier 3: Advanced Characterization Binding_Assay Competitive Binding Assay (Determine IC50/Ki) Calcium_Flux Calcium Flux Assay (Functional Antagonism) Binding_Assay->Calcium_Flux Confirm Functional Activity Migration_Assay Chemotaxis/Migration Assay (Inhibition of Cell Movement) Calcium_Flux->Migration_Assay Validate Phenotypic Effect Signaling_Pathway Downstream Signaling Analysis (p-ERK, p-AKT Western Blot) Migration_Assay->Signaling_Pathway Elucidate Mechanism In_Vivo In Vivo Efficacy Models (Tumor Growth, Metastasis) Signaling_Pathway->In_Vivo Assess Preclinical Potential

Caption: A logical progression for characterizing novel CXCR4 antagonists.

Detailed Experimental Protocols

The following protocols are foundational for assessing the CXCR4 antagonist potential of this compound. Each protocol includes the benchmark compounds as positive controls.

Tier 1: Competitive Binding Assay

Objective: To determine if the candidate compound binds to CXCR4 and to quantify its binding affinity (IC50 and Ki) in comparison to Plerixafor and IT1t.

Causality: This is the essential first step. A compound cannot be an antagonist if it does not bind to the receptor. A flow cytometry-based assay using a fluorescently-labeled ligand (e.g., CXCL12-AF647) is a robust method that avoids radioactivity while using whole, live cells, providing a more physiologically relevant context than membrane preparations. [11][12] Methodology:

  • Cell Preparation: Use a cell line with high endogenous CXCR4 expression (e.g., Jurkat T-cells or CCRF-CEM). Culture cells to a density of approximately 1-2 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Plerixafor, and IT1t in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer (e.g., HBSS with 0.2% BSA) to create a range of concentrations (e.g., from 1 pM to 100 µM).

  • Competition Reaction: In a 96-well plate, add 2 x 10^5 cells per well. Add the serially diluted compounds to the wells. Include "no inhibitor" (positive control) and "no fluorescent ligand" (autofluorescence control) wells. Incubate for 30 minutes at room temperature.

  • Ligand Addition: Add a fixed, subsaturating concentration of fluorescently-labeled CXCL12 (e.g., CXCL12-AF647) to each well (except the autofluorescence control). Incubate for 30-60 minutes at room temperature, protected from light. [11]5. Data Acquisition: Wash cells to remove unbound ligand. Resuspend in assay buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the live cell population and measure the median fluorescence intensity (MFI). Plot the MFI against the log concentration of the inhibitor. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Calcium Flux Assay

Objective: To assess the functional antagonistic activity of the candidate compound by measuring its ability to block CXCL12-induced intracellular calcium mobilization.

Causality: Ligand binding to CXCR4 activates Gαi, which in turn activates Phospholipase C (PLC), leading to a rapid, transient increase in intracellular calcium ([Ca²⁺]i). [5][9]Blocking this flux is a direct measure of functional antagonism. This assay confirms that binding translates into a biological blockade.

Methodology:

  • Cell Preparation: Harvest CXCR4-expressing cells (e.g., U937 or Jurkat) and resuspend them in a suitable assay buffer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura Red, AM) according to the manufacturer's protocol, typically for 30-45 minutes at 37°C. [13][14][15]3. Antagonist Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of the candidate compound, Plerixafor, or IT1t for 15-30 minutes.

  • Signal Measurement: Establish a baseline fluorescence reading using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. [16]5. Ligand Stimulation: Inject a pre-determined concentration of CXCL12 (typically the EC80) to stimulate the cells.

  • Data Acquisition: Immediately record the change in fluorescence intensity over time.

  • Analysis: The peak fluorescence intensity corresponds to the calcium flux. Plot the percentage of inhibition (relative to the CXCL12-only control) against the antagonist concentration to determine the IC50.

Tier 2: Transwell Cell Migration (Chemotaxis) Assay

Objective: To determine if the candidate compound can inhibit the primary biological function of the CXCR4 axis: chemotaxis.

Causality: A key role of CXCR4 is to direct cell migration towards a CXCL12 gradient. [9][17]This is fundamental to both normal physiology (e.g., lymphocyte trafficking) and pathology (e.g., cancer metastasis). [3][8]This assay provides a direct phenotypic readout of the antagonist's efficacy.

Methodology:

  • Cell Preparation: Culture CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells or Jurkat cells) and starve them in serum-free media for 4-24 hours prior to the assay. [17]2. Assay Setup: Use a transwell plate (e.g., 8 µm pore size). In the lower chamber, add serum-free media containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL). [17]A negative control well should contain media only.

  • Inhibitor Treatment: Harvest the starved cells and resuspend them in serum-free media. Pre-incubate the cells with various concentrations of the candidate compound, Plerixafor, or IT1t for 30-60 minutes. [17]4. Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 4-24 hours at 37°C, allowing cells to migrate through the porous membrane towards the chemoattractant. [18]6. Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet.

  • Analysis: Elute the stain and measure the absorbance, or count the stained cells in several fields of view under a microscope. Calculate the percentage of migration inhibition relative to the CXCL12-only control to determine the IC50.

Interpreting the Data: Building a Comparative Profile

The data generated from these experiments will allow for a direct, quantitative comparison of this compound against the established benchmarks.

Table 2: Hypothetical Comparative Data Summary
AssayPerformance MetricPlerixafor (AMD3100)IT1tThis compound
Competitive Binding IC50 (nM)44 [19]2.1 [20]TBD
Calcium Flux IC50 (nM)~50-100~23 [20]TBD
Cell Migration IC50 (nM)~40-80~10-30TBD

A successful candidate would ideally exhibit an IC50 value in the low nanomolar range, comparable to or better than Plerixafor and IT1t, across all three assays. Consistency across binding and functional assays is crucial for validating the mechanism of action. Should the candidate show promise, further investigation into downstream signaling (e.g., phosphorylation of ERK and AKT) and evaluation in appropriate in vivo models of cancer or inflammation would be the logical next steps. [10]

Conclusion

While the CXCR4 antagonist activity of this compound is yet to be determined, this guide provides the essential scientific framework for its comprehensive evaluation. By employing a tiered experimental approach and directly comparing its performance against well-characterized antagonists like Plerixafor and IT1t, researchers can rigorously assess its potential as a novel therapeutic agent. This systematic process, grounded in established methodologies and clear scientific rationale, is fundamental to the successful discovery and development of the next generation of CXCR4-targeted drugs.

References

  • CXCR4: from B-cell development to B cell–mediated diseases. Life Science Alliance. [Link]

  • Structures of CXCR4 antagonists and their mechanisms of action. ResearchGate. [Link]

  • The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice. PMC. [Link]

  • Regulation of CXCR4 Signaling. PMC. [Link]

  • CXCR4 Signaling. GeneGlobe - QIAGEN. [Link]

  • CXCR4 Antagonist AMD3100 (Plerixafor) Modulates Immune Responses in the Tumor Microenvironment. ClinMed International Library. [Link]

  • CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. AACR Journals. [Link]

  • CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent. PubMed. [Link]

  • Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t. PubMed. [Link]

  • The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers. [Link]

  • Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists. PMC. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JoVE. [Link]

  • 3OE6: Crystal structure of the CXCR4 chemokine receptor in complex with a small molecule antagonist IT1t in I222 spacegroup. RCSB PDB. [Link]

  • Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. PNAS. [Link]

  • Migration Protocol with Chemokines. Chemotactics. [Link]

  • Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy. PMC. [Link]

  • Structure–Activity Relationships and Biological Characterization of a Novel, Potent, and Serum Stable C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonist. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Cellular Assay for the Identification of CXCR4-Interacting Agents. JoVE. [Link]

  • CXCR4 antagonism corrects neutrophil abnormalities and reduces pneumonia severity in a pharmacological mouse model of CXCR2 loss-of-function-mediated neutropenia. Frontiers. [Link]

  • Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms. Blood Advances - ASH Publications. [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. JoVE. [Link]

  • HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. [Link]

  • Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands. PubMed. [Link]

  • Small molecule CXCR4 chemokine receptor antagonists: Developing drug candidates. Current Medicinal Chemistry. [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. PubMed. [Link]

  • CXCR4 Human Chemokine GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery. [Link]

  • Mechanisms of regulation of CXCR4/SDF-1 (CXCL12)–dependent migration and homing in multiple myeloma. PMC. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • CXCR4 Mediates Enhanced Cell Migration in CALM-AF10 Leukemia. Frontiers. [Link]

  • Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry. PubMed. [Link]

  • A novel CXCR4 antagonist counteracts paradoxical generation of cisplatin-induced pro-metastatic niches in lung cancer. PubMed. [Link]

  • Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PLOS One. [Link]

  • CXCR4 antagonist. Wikipedia. [Link]

  • Small Molecule Inhibitors of CXCR4. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ResearchGate. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its prevalence is a testament to its ability to confer favorable physicochemical properties, such as aqueous solubility and basicity, which are crucial for drug-target interactions and pharmacokinetic profiles. However, the metabolic fate of the piperidine ring is a critical consideration in drug design, as its stability directly impacts a drug's half-life, bioavailability, and potential for drug-drug interactions.[4]

This guide provides an in-depth comparison of the metabolic stability of different piperidine isomers, with a focus on how positional substitution influences their biotransformation. We will delve into the underlying enzymatic mechanisms, present robust experimental protocols for assessing stability, and offer data-driven insights to guide lead optimization.

The Enzymatic Gauntlet: Piperidine Metabolism by Cytochrome P450

The primary route of metabolism for many piperidine-containing drugs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being a major contributor.[5] These enzymatic reactions can be broadly categorized into several pathways, each with significant implications for the drug's pharmacokinetic profile.

Key Metabolic Pathways:
  • N-dealkylation: This is a common metabolic pathway for N-substituted piperidines.[5][6][7] The reaction is initiated by the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, followed by hydroxylation to form an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a dealkylated piperidine and a carbonyl compound.[7] The ease of N-dealkylation is highly dependent on the nature of the N-substituent and its interaction with the CYP active site.[6]

  • C-oxidation: Hydroxylation can occur at various positions on the piperidine ring itself. The carbons alpha to the nitrogen are particularly susceptible to oxidation due to the influence of the nitrogen atom. This can lead to the formation of lactams, a common metabolic fate for piperidine rings.[8]

  • Ring Opening and Contraction: In some instances, enzymatic reactions can lead to the cleavage of the C-C bonds within the piperidine ring, resulting in ring-opened metabolites.[8] Conversely, ring contraction to form a pyrrolidine derivative has also been observed, a novel metabolic pathway catalyzed by CYPs.

The propensity of a piperidine isomer to undergo these metabolic transformations is intimately linked to its three-dimensional orientation within the active site of the metabolizing enzyme.

The Isomeric Effect: How Substituent Position Dictates Metabolic Fate

The position of a substituent on the piperidine ring can dramatically alter its metabolic stability. This is primarily due to steric and electronic effects that influence how the molecule binds to the CYP active site and the accessibility of specific C-H bonds to the reactive heme-oxygen species.

While direct comparative experimental data for simple methylpiperidine isomers is scarce, in silico predictions and established principles in medicinal chemistry provide valuable insights.[9]

IsomerPredicted Metabolic Stability (Intrinsic Clearance)Key Considerations
Piperidine LowUnsubstituted ring is susceptible to oxidation at multiple sites.
2-Methylpiperidine ModerateThe methyl group can sterically hinder N-dealkylation and oxidation at the C2 position. However, the methyl group itself can be a site of oxidation.[9]
3-Methylpiperidine Low to ModerateThe methyl group at the 3-position offers some steric shielding of the adjacent C2 and C4 positions but is less effective at blocking metabolism compared to the 2- or 4-position.[9]
4-Methylpiperidine LowThe 4-position is generally considered to be less susceptible to metabolism compared to positions closer to the nitrogen atom.[9] This is a common strategy to improve the metabolic stability of piperidine-containing compounds.

Note: The predicted values are based on in silico models and should be experimentally verified.[9]

The general principle that emerges is that substitution at or near the primary sites of metabolism (the nitrogen and the alpha-carbons) can significantly enhance stability. The 4-position is often a strategic point for substitution to improve metabolic robustness without drastically altering the core pharmacophore.

Visualizing Metabolic Pathways

cluster_0 Piperidine Metabolism cluster_1 CYP450 Oxidation Piperidine Substituted Piperidine N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation N-substituent C_Oxidation C-Oxidation (e.g., Lactam formation) Piperidine->C_Oxidation Ring carbons Ring_Opening Ring Opening Piperidine->Ring_Opening Ring cleavage cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Microsomes and Compound B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile + IS D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors. [10]It also accounts for cellular uptake and efflux. [10] Experimental Protocol:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes and determine cell viability and density.

    • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium. [11]

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a humidified incubator with 5% CO2.

    • Add the test compound to initiate the metabolic reaction.

  • Time Points and Quenching:

    • At designated time points (which may be longer than in the microsomal assay, e.g., up to 4 or 24 hours for low-turnover compounds), sample the cell suspension and quench the reaction with a cold organic solvent. [11][12]

  • Analysis and Data Interpretation:

    • Sample processing and analysis are similar to the microsomal assay.

    • The resulting data provides a more holistic view of hepatic clearance, incorporating both metabolic and transport processes. [13]

cluster_decision Assay Selection Guide Start Start: Assess Metabolic Stability High_Throughput High-Throughput Screening Needed? Start->High_Throughput Phase_II_Metabolism Phase II Metabolism or Transporter Effects Suspected? High_Throughput->Phase_II_Metabolism No Microsomal_Assay Use Liver Microsomal Assay High_Throughput->Microsomal_Assay Yes Phase_II_Metabolism->Microsomal_Assay No Hepatocyte_Assay Use Hepatocyte Stability Assay Phase_II_Metabolism->Hepatocyte_Assay Yes

Caption: Decision tree for selecting the appropriate in vitro metabolic stability assay.

Strategies for Enhancing Metabolic Stability

When a piperidine-containing lead compound exhibits poor metabolic stability, several strategies can be employed to improve its pharmacokinetic profile:

  • Steric Hindrance: Introducing bulky groups near the sites of metabolism can physically block the access of CYP enzymes. For example, substitution at the C2 or C6 positions can hinder N-dealkylation.

  • Fluorination: Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation at that position due to the high strength of the C-F bond.

  • Isotopic Reinforcement: Replacing hydrogen atoms at metabolic hotspots with deuterium can slow down the rate of metabolism due to the kinetic isotope effect. This has been shown to significantly increase the half-life of some piperidine-containing compounds. [14]* Bioisosteric Replacement: In some cases, replacing the piperidine ring with a different heterocycle that is less prone to metabolism, such as a morpholine or a piperazine, can be a viable strategy. [1]However, this may also impact the compound's pharmacological activity and other properties.

Conclusion

The metabolic stability of piperidine isomers is a multifaceted issue governed by the interplay of steric and electronic factors that dictate the molecule's interaction with metabolizing enzymes. A thorough understanding of the common metabolic pathways and the influence of substituent positioning is crucial for the rational design of more robust drug candidates. While in silico predictions can provide initial guidance, experimental determination of metabolic stability using assays such as the liver microsomal and hepatocyte stability assays is indispensable for making informed decisions in drug discovery programs. By strategically modifying the piperidine scaffold, researchers can significantly improve the metabolic profile of their compounds, ultimately leading to safer and more effective medicines.

References

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro - FDA.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - ACS Publications.
  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC.
  • Hepatocyte Stability Assay - Domainex.
  • Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects - Washington State University.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC.
  • Hepatocyte Stability - Cyprotex.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes - Thermo Fisher Scientific.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds - Thermo Fisher Scientific.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts.
  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - ResearchGate.
  • Analogues of Piperidine for Drug Design - Enamine.
  • CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products - FDA.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - protocols.io.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry - Food and Drug Administration.
  • Peripheral Ligand-binding Site in Cytochrome P450 3A4 Located with Fluorescence Resonance Energy Transfer (FRET) - PMC.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Metabolic Interactions of Side-chain Extended and Unsaturated Vitamin D Analogs with Cytochrome P450 Enzymes: Integrating Theoretical and Experimental Approaches - MDPI.
  • A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts - Benchchem.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - ARPI.

Sources

Guide to Assessing the Off-Target Effects of (1,4-Dimethylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Chiral Piperidine Diamine Scaffold Primary Application: CNS-penetrant lead generation, GPCR ligands, and enzyme inhibitors (e.g., Wnt agonists, HIV protease).

This guide provides a technical framework for assessing the promiscuity and safety profile of (1,4-Dimethylpiperidin-2-yl)methanamine . As a building block, this scaffold offers distinct steric advantages over unsubstituted piperidines but introduces specific metabolic and off-target liabilities—specifically regarding Sigma receptors , Monoamine transporters , and CYP-mediated N-demethylation .

The following analysis compares this scaffold against standard medicinal chemistry alternatives (Morpholine and Unsubstituted Piperidine) and details the mandatory experimental workflows for validation.

Part 1: Structural Context & Predicted Promiscuity[1]

The this compound scaffold is defined by three critical pharmacophoric features that drive both affinity and off-target risk:

  • Basic Center (N1): The tertiary amine (pKa ~9.5–10.0) ensures lysosomal trapping and GPCR binding but increases hERG liability compared to lower pKa alternatives.

  • Steric Bulk (C4-Methyl): Unlike a "flat" piperidine, the C4-methyl group forces the ring into a specific chair conformation, potentially improving selectivity by clashing with narrow off-target pockets.

  • Exocyclic Primary Amine (C2-Methanamine): A high-reactivity handle for library synthesis; however, if left unsubstituted, it mimics neurotransmitter side chains (e.g., Dopamine), creating "false positive" hits in monoamine transporter screens.

Comparative Scaffold Analysis
Feature(1,4-Dimethyl...)[1][2][3][4] Scaffold Alternative A: Morpholine Analog Alternative B: Unsubstituted Piperidine
Lipophilicity (cLogP) Moderate (1.5 - 2.0) Low (< 1.0)Moderate
hERG Risk Medium (Basicity + Lipophilicity)Low (Oxygen reduces basicity)High (Flexible tail fits pore)
Metabolic Stability Low/Medium (N-demethylation risk)High (No N-methyl)Medium
CNS Penetration High Low/Medium (Polar surface area)High
Selectivity High (Rigid stereochemistry)MediumLow (Promiscuous binder)

Expert Insight: Choose the (1,4-Dimethyl...) scaffold when CNS penetration and stereochemical rigidity are required. Switch to the Morpholine alternative if the lead series fails early hERG or microsomal stability screens.

Part 2: Critical Off-Target Panels (The "What")

To validate this scaffold, you must screen against three specific biological "sinks" where piperidines historically fail.

The "Piperidine Trap": Sigma Receptor & Transporter Binding

Piperidine moieties are "privileged structures" for Sigma-1 (


) and Sigma-2 (

) receptors.
  • Risk: Unintended nanomolar affinity for

    
     can lead to false efficacy signals in neuropathic pain models or psychotomimetic side effects.
    
  • Comparison: The 1,4-dimethyl substitution pattern often increases

    
     affinity compared to morpholine analogs due to hydrophobic interactions in the receptor pocket.
    
Cardiovascular Safety: hERG Channel Inhibition

The combination of a basic nitrogen (N1) and a lipophilic side chain (attached to C2) creates a classic hERG pharmacophore.

  • Mechanism: The protonated amine binds to Tyr652/Phe656 in the hERG pore.

  • Mitigation: If hERG IC50 is < 10 µM, consider replacing the N1-Methyl with an electron-withdrawing group or switching to the Morpholine scaffold to drop the pKa.

Metabolic Liability: CYP2D6 Interaction

The N-methyl group is a prime substrate for N-demethylation . Furthermore, basic amines often inhibit CYP2D6.

  • Consequence: High clearance and potential Drug-Drug Interactions (DDI).

Part 3: Experimental Protocols (The "How")

Protocol A: Radioligand Binding Screen (The "Safety Trap")

Use this protocol to filter out promiscuous binders before functional testing.

Objective: Determine


 values for Sigma-1, DAT (Dopamine Transporter), and 5-HT2B.
  • Membrane Preparation:

    • Homogenize HEK293 cells overexpressing the target (e.g., human

      
       receptor).
      
    • Centrifuge at 40,000 x g for 15 min; resuspend pellet in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Test Compound: 10 µM (single point) or 1 nM – 10 µM (dose-response).

    • Radioligand: [3H]-(+)-Pentazocine (for

      
      ) at 2 nM (
      
      
      
      equivalent).
    • Non-specific Control: Haloperidol (10 µM).

    • Incubate for 120 min at 37°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce binding of the lipophilic piperidine tail to the filter.

  • Analysis:

    • Calculate specific binding. If inhibition > 50% at 10 µM, proceed to

      
       determination using the Cheng-Prusoff equation.
      
Protocol B: Automated Patch Clamp for hERG (Gold Standard)

Self-Validating Step: Use E-4031 as a positive control.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (channel activation).

    • Repolarize to -50 mV for 2s (tail current measurement).

  • Dosing:

    • Apply this compound derivative at 0.1, 1, 10, and 30 µM.

    • Pass Criteria: IC50 > 30x the therapeutic

      
      .
      

Part 4: Visualization & Logic

Workflow: Scaffold De-Risking Strategy

The following diagram illustrates the decision tree for evaluating the (1,4-Dimethyl...) scaffold versus the Morpholine alternative.

ScaffoldAssessment Start Lead Candidate: This compound InSilico Step 1: In Silico Check pKa > 9.0? cLogP > 3? Start->InSilico BindingPanel Step 2: Binding Panel (Sigma-1, DAT, 5-HT2B) InSilico->BindingPanel Pass Decision_Mod Decision: Modify Scaffold (Switch to Morpholine/Fluorine) InSilico->Decision_Mod Fail (Too Lipophilic) hERG Step 3: Functional hERG (Patch Clamp) BindingPanel->hERG Clean Profile BindingPanel->Decision_Mod High Sigma Affinity Metab Step 4: Microsomal Stability (N-demethylation check) hERG->Metab IC50 > 10µM hERG->Decision_Mod IC50 < 1µM Metab->Decision_Mod Rapid N-demethylation Decision_Go Decision: Proceed to In Vivo PK Metab->Decision_Go Stable

Caption: Logical flow for assessing safety liabilities of the dimethyl-piperidine scaffold.

Pathway: Metabolic Activation Risk

The N-methyl group on the piperidine ring is a metabolic "soft spot."

Metabolism Parent (1,4-Dimethyl...) Parent Drug CYP CYP450 (2D6 / 3A4) Parent->CYP Intermediate Carbinolamine Intermediate CYP->Intermediate Oxidation Metabolite Des-methyl Metabolite (Secondary Amine) Intermediate->Metabolite Spontaneous Collapse Risk Risk: Altered Pharmacology (Loss of Selectivity) Metabolite->Risk

Caption: The N-demethylation pathway common to N-methyl-piperidines, leading to active metabolites.

Part 5: Data Interpretation Guide

When reviewing your CRO data, use this reference table to benchmark your compound’s performance against industry standards.

AssayMetric(1,4-Dimethyl...) Target Warning Signal Morpholine Reference
Sigma-1 Binding

> 1,000 nM< 100 nM> 5,000 nM
hERG Current

> 10 µM< 1 µM> 30 µM
CYP2D6 Inhibition

> 10 µM< 3 µM> 20 µM
Microsomal Stability

> 30 min (Human)< 10 min> 60 min

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Sager, P. T., et al. (2014). Re-evaluation of the inhibition of human ether-a-go-go-related gene potassium channel (hERG) by piperidine-based compounds. Journal of Pharmacological and Toxicological Methods. Link

  • Mestres, J., et al. (2009). Ligand-based approach to the prediction of off-target activities: The Sigma-1 receptor case. ChemMedChem. Link

  • PubChem Compound Summary. (2024). Piperidine-2-methanamine Derivatives and Bioactivity Data. National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dimethylpiperidin-2-yl)methanamine
Reactant of Route 2
(1,4-Dimethylpiperidin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.